molecular formula C8H8BrNO3 B055909 Methyl 5-Bromo-2-methoxynicotinate CAS No. 122433-41-4

Methyl 5-Bromo-2-methoxynicotinate

Cat. No.: B055909
CAS No.: 122433-41-4
M. Wt: 246.06 g/mol
InChI Key: OLQOVEOEHQDKSC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4) is a high-purity chemical building block specifically designed for research applications in medicinal chemistry. This nicotinate derivative serves as a versatile intermediate in the synthesis of complex molecules with potential biological activity. Its structure is optimized for use in the development of novel therapeutic agents. Research indicates that nicotinate and isatin-based hybrids show significant promise as anti-tubercular agents. Specifically, such hybrids have demonstrated potent activity against drug-susceptible M. tuberculosis strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.24 µg/mL, a potency comparable to the first-line drug isoniazid . Furthermore, these scaffolds have also shown excellent efficacy against Isoniazid/Streptomycin-resistant M. tuberculosis , highlighting their potential in addressing the critical challenge of drug-resistant TB . Beyond tuberculosis, derivatives stemming from this chemical class have been investigated as covalent inhibitors for targets like PI3Kδ, an enzyme pivotal in the treatment of hematologic tumors and inflammatory diseases . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BrNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQOVEOEHQDKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559521
Record name Methyl 5-bromo-2-methoxypyridine-3-carboxylate
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122433-41-4
Record name 3-Pyridinecarboxylic acid, 5-bromo-2-methoxy-, methyl ester
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Record name Methyl 5-bromo-2-methoxypyridine-3-carboxylate
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Record name Methyl 5-bromo-2-methoxynicotinate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 5-Bromo-2-methoxynicotinate, a chemical compound of interest in various research and development applications. This document compiles available data into a structured format, outlines general experimental methodologies for determining key physical characteristics, and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound.[1] The following table summarizes its key physical and chemical properties based on available data.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃[1][2]
Molecular Weight 246.06 g/mol [1][2]
Physical State Solid Crystalline[1]
Appearance Cream[1]
Melting Point 100-102 °C
Boiling Point No information available
Solubility No information available
IUPAC Name methyl 5-bromo-2-methoxypyridine-3-carboxylate[2]
CAS Number 122433-41-4

Experimental Protocols

While specific experimental data for the determination of all physical properties of this compound are not publicly available, this section outlines standard laboratory protocols for measuring the key physical constants of a solid organic compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil)

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in the heating block of a digital melting point apparatus.

  • Heating and Observation: The heating medium is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution. The temperature is carefully monitored.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting). The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to avoid decomposition at high temperatures. The following is a general method for determining the boiling point of a small quantity of a high-boiling liquid or a molten solid.

Apparatus:

  • Thiele tube or other heating bath

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating medium (e.g., high-boiling silicone oil)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube. If starting from the solid, it is gently heated until it melts.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid sample in the test tube.

  • Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

  • Data Recording: As the apparatus cools, the rate of bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the substance is equal to the external pressure.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Reporting start Obtain Pure Sample powder Grind to Fine Powder start->powder fill_cap Fill Capillary Tube powder->fill_cap fill_test_tube Place Sample in Test Tube powder->fill_test_tube heat_mp Heat in Apparatus fill_cap->heat_mp observe_mp Observe Melting Range heat_mp->observe_mp record_mp Record Melting Point observe_mp->record_mp compile Compile All Physical Data record_mp->compile insert_cap Insert Inverted Capillary fill_test_tube->insert_cap heat_bp Heat in Apparatus insert_cap->heat_bp observe_bp Observe Bubble Stream & Reflux heat_bp->observe_bp record_bp Record Boiling Point observe_bp->record_bp record_bp->compile report Generate Technical Report compile->report

Caption: Workflow for Determining Physical Properties.

Safety Information

This compound is classified as a substance that causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][3]

References

An In-depth Technical Guide to Methyl 5-Bromo-2-methoxynicotinate (CAS: 122433-41-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-Bromo-2-methoxynicotinate, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, synthesis, spectroscopic characterization, and applications in drug discovery, with a focus on its role as a versatile intermediate.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 122433-41-4[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
IUPAC Name methyl 5-bromo-2-methoxypyridine-3-carboxylate[1]
Appearance Solid (form)[2]
Purity 97%[2]

Synthesis and Experimental Protocols

This compound is typically synthesized from 5-bromo-2-hydroxynicotinic acid. The synthesis involves two key steps: esterification of the carboxylic acid and O-methylation of the hydroxyl group.

Logical Synthesis Workflow

Synthesis A 5-Bromo-2-hydroxynicotinic acid B Methyl 5-bromo-2-hydroxynicotinate A->B Esterification (e.g., SOCl₂, Methanol) C This compound B->C O-Methylation (e.g., Methyl iodide, Base)

Caption: General synthesis route for this compound.

Detailed Experimental Protocol (Hypothetical)

While a specific detailed protocol for the synthesis of this compound was not found in the searched literature, a plausible two-step synthesis starting from 5-bromo-2-hydroxynicotinic acid can be proposed based on standard organic chemistry transformations.

Step 1: Esterification of 5-Bromo-2-hydroxynicotinic acid

  • Reaction: 5-bromo-2-hydroxynicotinic acid is reacted with a suitable esterifying agent, such as thionyl chloride in methanol, to form Methyl 5-bromo-2-hydroxynicotinate.

  • Procedure:

    • Suspend 5-bromo-2-hydroxynicotinic acid in methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise while maintaining the temperature.

    • After the addition is complete, reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 5-bromo-2-hydroxynicotinate.

Step 2: O-Methylation of Methyl 5-bromo-2-hydroxynicotinate

  • Reaction: The hydroxyl group of Methyl 5-bromo-2-hydroxynicotinate is methylated using a methylating agent like methyl iodide in the presence of a base.

  • Procedure:

    • Dissolve Methyl 5-bromo-2-hydroxynicotinate in a suitable polar aprotic solvent (e.g., acetone, DMF).

    • Add a base (e.g., potassium carbonate) to the solution.

    • Add methyl iodide and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter off the inorganic salts and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available. However, based on its structure, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (C4)~8.3d
Aromatic-H (C6)~8.0d
Methoxy-H (ester)~3.9s
Methoxy-H (ether)~4.0s

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~165
C2 (C-O)~160
C5 (C-Br)~115
C3 (C-C=O)~110
C4~145
C6~140
OCH₃ (ester)~53
OCH₃ (ether)~55

Note: These are approximate chemical shifts based on typical values for similar structures.

Mass Spectrometry (Predicted)

The mass spectrum should show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).

  • [M]+•: Expected around m/z 245 and 247.

  • [M+H]+: Expected around m/z 246 and 248.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The presence of a bromine atom on the pyridine ring makes it an ideal substrate for various cross-coupling reactions.

Suzuki Coupling Reactions

The bromine atom at the 5-position can be readily displaced through palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful method for building molecular complexity.

SuzukiCoupling A This compound C Coupled Product A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C Catalyst Pd Catalyst + Base Catalyst->C

Caption: Suzuki coupling reaction with this compound.

Role as a Pharmaceutical Intermediate

While direct biological activity of this compound is not extensively reported, its utility lies in its role as a precursor to bioactive molecules. For instance, related pyrimidine structures are investigated as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The nicotinic acid scaffold is a common feature in many pharmacologically active compounds.

Safety Information

This compound is classified as causing serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.

This technical guide is intended for informational purposes for a scientific audience and is based on currently available data. Further experimental validation is required for specific applications.

References

An In-depth Technical Guide to Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-Bromo-2-methoxynicotinate, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a putative synthesis pathway, and outlines its safety and handling protocols.

Core Compound Properties

This compound is a solid organic compound. Its core characteristics are summarized in the table below, providing a foundational understanding of its molecular composition and key physical parameters.

PropertyValueSource
Molecular Weight 246.06 g/mol [1]
Molecular Formula C₈H₈BrNO₃[1]
CAS Number 122433-41-4[1]
IUPAC Name methyl 5-bromo-2-methoxypyridine-3-carboxylate[1]
Canonical SMILES COC1=NC=C(C=C1C(=O)OC)Br[1]
Physical Form Solid

Physicochemical Data

ParameterValueNotes
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Not availableExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol based on its structure.
XLogP3 1.7Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 4Computed
Rotatable Bond Count 3Computed

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible synthetic route can be inferred from established organic chemistry principles and synthesis of analogous compounds. A potential pathway would involve the esterification of 5-bromo-2-methoxynicotinic acid.

Putative Synthesis of this compound

The synthesis of the title compound can be logically envisioned as a two-step process starting from 5-bromo-2-hydroxynicotinic acid. This proposed workflow is illustrated in the diagram below.

Synthesis_Workflow Putative Synthesis Workflow A 5-Bromo-2-hydroxynicotinic Acid C 5-Bromo-2-methoxynicotinic Acid A->C Step 1 B Methylation (e.g., DMS, MeI) E This compound C->E Step 2 D Esterification (e.g., MeOH, H+)

Caption: A logical workflow for the synthesis of this compound.

Step 1: Methylation of 5-Bromo-2-hydroxynicotinic Acid

The initial step would involve the methylation of the hydroxyl group of 5-bromo-2-hydroxynicotinic acid to form 5-bromo-2-methoxynicotinic acid. This can be achieved using a suitable methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF).

  • Reactants: 5-bromo-2-hydroxynicotinic acid, methylating agent (e.g., dimethyl sulfate), base (e.g., potassium carbonate).

  • Solvent: Acetone or N,N-Dimethylformamide (DMF).

  • Procedure: The reactants are typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture would be filtered, and the solvent removed under reduced pressure. The residue would then be acidified to precipitate the product, which is collected by filtration.

Step 2: Esterification of 5-Bromo-2-methoxynicotinic Acid

The second step is the esterification of the carboxylic acid group of 5-bromo-2-methoxynicotinic acid to yield the final product, this compound. A common method for this transformation is Fischer esterification.

  • Reactants: 5-bromo-2-methoxynicotinic acid, methanol.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Procedure: The nicotinic acid derivative is dissolved or suspended in an excess of methanol, and a catalytic amount of strong acid is added. The mixture is then heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The excess methanol is removed by evaporation. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Data (Predicted)

Precise structural elucidation is paramount for researchers. In the absence of publicly available experimental spectra, this section provides predicted spectroscopic data based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3d1HH-6 (aromatic)
~8.1d1HH-4 (aromatic)
~4.0s3HOCH₃ (ester)
~3.9s3HOCH₃ (ether)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~165C=O (ester)
~162C-2 (aromatic)
~148C-6 (aromatic)
~142C-4 (aromatic)
~115C-5 (aromatic, C-Br)
~110C-3 (aromatic)
~53OCH₃ (ester)
~53OCH₃ (ether)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aromatic and aliphatic)
~1730C=O stretch (ester)
~1600, ~1470C=C stretch (aromatic)
~1250, ~1050C-O stretch (ester and ether)
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
245/247[M]⁺, molecular ion peak (isotopic pattern due to Br)
214/216[M - OCH₃]⁺
186/188[M - COOCH₃]⁺

Role in Drug Discovery and Development

While specific signaling pathway interactions for this compound are not detailed in the available literature, its structural motif is common in medicinal chemistry. Halogenated pyridines are versatile intermediates in the synthesis of more complex molecules with potential biological activity.

The logical progression of this compound as a building block in a drug discovery workflow is outlined below.

Drug_Discovery_Workflow Role in a Drug Discovery Workflow A Methyl 5-Bromo-2- methoxynicotinate (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Library of Nicotinate Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: A logical workflow illustrating the use of this compound in drug discovery.

The bromine atom at the 5-position serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the synthesis of a library of novel compounds that can be screened for activity against various biological targets.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Classification: Causes serious eye damage.[1]

  • Precautionary Statements:

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Immediately call a POISON CENTER or doctor/physician.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

An In-depth Technical Guide to the Solubility of Methyl 5-Bromo-2-methoxynicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 5-bromo-2-methoxynicotinate (C₈H₈BrNO₃, CAS No: 122433-41-4) is a substituted pyridine derivative. Its molecular structure, featuring a bromine atom, a methoxy group, and a methyl ester on the pyridine ring, influences its polarity and, consequently, its solubility in various organic solvents. Understanding the solubility profile is essential for chemists and pharmaceutical scientists to control reaction kinetics, design effective crystallization processes, and develop stable formulations. This guide outlines the standardized methods for obtaining reliable solubility data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been published. To facilitate research and development, it is recommended that experimental determination of these values be carried out. The following table provides a template for the presentation of such empirically determined data. The values presented are hypothetical and for illustrative purposes only.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

Organic SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol32.7Data not availableData not available
Ethanol24.5Data not availableData not available
Acetone20.7Data not availableData not available
Dichloromethane9.1Data not availableData not available
Ethyl Acetate6.0Data not availableData not available
Toluene2.4Data not availableData not available
Heptane1.9Data not availableData not available

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound in an organic solvent is a fundamental experimental procedure. The most widely accepted method is the saturation shake-flask technique, followed by quantitative analysis of the solute in the saturated solution.

Saturation Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.[1] It involves equilibrating an excess amount of the solid solute with the solvent until a saturated solution is formed.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Sealed vials or flasks

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the sealed vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • After the equilibration period, allow the suspension to settle.

  • Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration using a syringe filter compatible with the organic solvent.

Quantitative Analysis

Once the saturated solution is obtained, the concentration of the dissolved this compound needs to be accurately determined. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are common analytical techniques for this purpose.

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.

Instrumentation:

  • High-Performance Liquid Chromatograph with a suitable detector (e.g., Diode Array Detector - DAD or UV-Vis detector)

  • Analytical column suitable for the compound (e.g., C18 reverse-phase column)

  • Mobile phase (a mixture of solvents, e.g., acetonitrile and water with a modifier like formic acid)

Procedure:

  • Method Development: Develop a suitable HPLC method for the separation and detection of this compound. This includes selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by applying the dilution factor.

UV-Vis spectroscopy can be a simpler and faster method if the compound has a distinct chromophore and there are no interfering substances.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.

  • Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility in the original saturated solution, accounting for the dilution.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Quantitative Analysis start Start add_excess Add excess Methyl 5-Bromo-2-methoxynicotinate to solvent start->add_excess equilibrate Equilibrate for 24-48h in thermostatted shaker add_excess->equilibrate separate Separate solid and liquid (Centrifuge/Filter) equilibrate->separate dilute Dilute supernatant to known volume separate->dilute hplc HPLC Analysis dilute->hplc Option 1 uv_vis UV-Vis Analysis dilute->uv_vis Option 2 calculate Calculate Solubility hplc->calculate uv_vis->calculate end End calculate->end

Caption: General experimental workflow for solubility determination.

hplc_workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis prep_standards Prepare standard solutions of known concentrations inject_standards Inject standards into HPLC prep_standards->inject_standards gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->gen_curve determine_conc Determine concentration from calibration curve gen_curve->determine_conc prep_sample Prepare diluted sample of saturated solution inject_sample Inject sample into HPLC prep_sample->inject_sample measure_area Measure Peak Area inject_sample->measure_area measure_area->determine_conc

Caption: Workflow for HPLC-based solubility quantification.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently sparse in the public domain, this guide provides the necessary framework for its experimental determination. By employing the standardized shake-flask method coupled with robust analytical techniques like HPLC or UV-Vis spectroscopy, researchers and drug development professionals can obtain the accurate and reliable solubility data crucial for advancing their work. The detailed protocols and workflows presented herein serve as a comprehensive resource for these essential laboratory procedures.

References

Methyl 5-Bromo-2-methoxynicotinate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 5-Bromo-2-methoxynicotinate, a key intermediate in pharmaceutical development.

Chemical Structure and IUPAC Name

This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring with a bromo substituent at the 5-position, a methoxy group at the 2-position, and a methyl ester at the 3-position.

IUPAC Name: methyl 5-bromo-2-methoxypyridine-3-carboxylate[1][2]

Chemical Formula: C₈H₈BrNO₃[1][2]

SMILES: COC(=O)C1=CC(Br)=CN=C1OC[2]

InChI Key: OLQOVEOEHQDKSC-UHFFFAOYSA-N[2]

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 246.06 g/mol PubChem[1]
Monoisotopic Mass 244.96876 DaPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Exact Mass 244.96876 g/mol PubChem[1]
Topological Polar Surface Area 48.4 ŲPubChem[1]
Heavy Atom Count 13PubChem
Formal Charge 0PubChem
Complexity 188PubChem[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on general synthetic methodologies for substituted pyridines and related compounds found in patent literature, a plausible synthetic route can be proposed. A common starting material for such syntheses is a di-substituted pyridine, which is then further functionalized.

A potential synthetic pathway could involve the bromination of a 2-methoxynicotinate precursor or the methoxylation and esterification of a 5-bromonicotinic acid derivative. For instance, the synthesis could start from 2-amino-5-bromo-4-methylpyridine, which undergoes a series of reactions including oxidation, esterification, reduction, and diazotization hydrolysis to yield related structures[3]. A more direct approach would be the esterification of 5-bromo-2-methoxynicotinic acid.

The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow Proposed Synthesis Workflow A Starting Material (e.g., 2-chloronicotinic acid) B Methoxylation (e.g., NaOMe) A->B Step 1 C Bromination (e.g., NBS or Br2) B->C Step 2 D Esterification (e.g., Methanol, Acid catalyst) C->D Step 3 E This compound D->E Final Product

References

An In-depth Technical Guide to the Synthesis and Discovery of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-methoxynicotinate is a halogenated pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound. Detailed experimental protocols for plausible synthetic routes are presented, based on established chemical transformations. All available quantitative data is summarized, and logical workflows for its synthesis are visualized. This document serves as a critical resource for researchers engaged in medicinal chemistry and drug discovery.

Introduction

This compound, with the IUPAC name methyl 5-bromo-2-methoxypyridine-3-carboxylate, is a key building block in modern organic synthesis.[1][2] Its utility is primarily recognized in the pharmaceutical industry where it serves as an intermediate in the development of biologically active molecules.[3] The strategic placement of the bromine atom, methoxy group, and methyl ester on the pyridine ring allows for a variety of chemical modifications, making it an attractive scaffold for the synthesis of diverse compound libraries. While the specific discovery of this compound is not extensively documented in publicly available literature, its commercial availability and appearance in patent literature suggest its importance as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name methyl 5-bromo-2-methoxypyridine-3-carboxylate[1]
CAS Number 122433-41-4[4]
Molecular Formula C₈H₈BrNO₃[4]
Molecular Weight 246.06 g/mol [4]
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents

Synthesis of this compound

  • Bromination of Nicotinic Acid: Introduction of a bromine atom at the 5-position of the pyridine ring.

  • Esterification of 5-Bromonicotinic Acid: Conversion of the carboxylic acid group to a methyl ester.

  • Methoxylation of the Pyridine Ring: Introduction of the methoxy group at the 2-position.

The logical workflow for this proposed synthesis is depicted in the following diagram.

Synthesis_Workflow Proposed Synthesis Workflow for this compound Start Nicotinic Acid Step1 Bromination Start->Step1 Intermediate1 5-Bromonicotinic Acid Step1->Intermediate1 Br₂, Thionyl Chloride, Iron Powder Step2 Esterification Intermediate1->Step2 Intermediate2 Methyl 5-Bromonicotinate Step2->Intermediate2 Methanol, Acid Catalyst Step3 Hydroxylation Intermediate2->Step3 Intermediate3 Methyl 5-Bromo-2-hydroxynicotinate Step3->Intermediate3 Diazotization-Hydrolysis of an Amino Precursor (alternative route) Step4 O-Methylation Intermediate3->Step4 Product This compound Step4->Product Methylating Agent (e.g., Methyl Iodide, Diazomethane)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on procedures for similar transformations and represent a viable approach to the synthesis of this compound.

This protocol is adapted from a Russian patent describing the bromination of nicotinic acid.[1]

Reagents and Materials:

  • Nicotinic Acid

  • Thionyl Chloride

  • Bromine

  • Iron Powder

  • 4N Sodium Hydroxide Solution

  • Isopropyl Alcohol

  • Ice

Procedure:

  • To a mixture of 50 g (0.406 mol) of nicotinic acid, 70 ml (0.96 mol) of thionyl chloride, and 1 g (2%) of powdered iron, heat the mixture to 70 °C.

  • With stirring, add 40 ml (0.78 mol) of bromine over 2 hours.

  • Reflux the reaction mixture for 6 hours with continuous stirring.

  • Distill off the excess bromine and thionyl chloride.

  • Cool the residue to 0 °C and add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches 3.

  • Filter the precipitated 5-bromonicotinic acid and wash it with 100 ml of ice-cold water.

  • Recrystallize the crude product from isopropyl alcohol to obtain pure 5-bromonicotinic acid.

Quantitative Data:

ParameterValueReference
Yield 90%[1]
Melting Point 182 °C[1]

This protocol is a general method for the Fischer esterification of a carboxylic acid.[5]

Reagents and Materials:

  • 5-Bromonicotinic Acid

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-bromonicotinic acid (1.0 mmol) in a large excess of methanol (e.g., 20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

  • Heat the mixture to reflux (approximately 65°C) for 4-8 hours. The reaction can be monitored by TLC.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-bromonicotinate.

The direct conversion of methyl 5-bromonicotinate to the 2-hydroxy derivative is not straightforward. A more plausible route involves starting from a precursor that already contains a group at the 2-position that can be converted to a hydroxyl group. For instance, a multi-step synthesis described in a Chinese patent for the isomeric methyl 5-bromo-2-hydroxyisonicotinate involves the diazotization and hydrolysis of a 2-amino precursor.[6]

This protocol describes a general method for the O-methylation of a hydroxyl group.

Reagents and Materials:

  • Methyl 5-Bromo-2-hydroxynicotinate

  • Methyl Iodide (or another methylating agent like diazomethane)

  • A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

  • Anhydrous solvent (e.g., DMF, Acetone)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve methyl 5-bromo-2-hydroxynicotinate in an anhydrous solvent.

  • Add a suitable base portion-wise at 0 °C.

  • Add methyl iodide dropwise and allow the reaction to warm to room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Discovery and Biological Significance

While the initial discovery of this compound is not well-documented as a singular event, its importance lies in its role as a versatile intermediate in the synthesis of more complex molecules with significant biological activity.

The pyridine carboxylic acid scaffold, to which this compound belongs, is a cornerstone in medicinal chemistry, forming the basis for a wide range of pharmaceuticals.[7] Derivatives of nicotinic acid have been investigated for various therapeutic applications, including as anti-inflammatory and anticancer agents.

The presence of the bromine atom at the 5-position makes this compound particularly useful for cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of diverse and complex molecular architectures.

Although no specific signaling pathways have been directly attributed to this compound itself, its derivatives are likely being investigated as modulators of various cellular signaling cascades, given its utility in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The logical relationship for its application in drug discovery is outlined below.

Drug_Discovery_Logic Role of this compound in Drug Discovery Start This compound Step1 Chemical Modification (e.g., Cross-Coupling Reactions) Start->Step1 Intermediate1 Diverse Library of Substituted Pyridine Derivatives Step1->Intermediate1 Step2 High-Throughput Screening Intermediate1->Step2 Intermediate2 Identification of 'Hit' Compounds Step2->Intermediate2 Step3 Lead Optimization Intermediate2->Step3 Product Development of Novel Therapeutics (e.g., Kinase Inhibitors) Step3->Product

Caption: Application workflow in pharmaceutical research.

Conclusion

References

Spectroscopic and Synthetic Profile of Methyl 5-Bromo-2-methoxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methoxynicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. Its chemical structure, characterized by a pyridine ring with bromo, methoxy, and methyl ester functional groups, offers multiple sites for chemical modification, making it a versatile building block. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: methyl 5-bromo-2-methoxypyridine-3-carboxylate[1]

  • Molecular Formula: C₈H₈BrNO₃[1][2][3][4]

  • Molecular Weight: 246.06 g/mol [1][4]

  • CAS Number: 122433-41-4[4]

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Doublet (d)1HH-6 (Pyridine ring)
~8.1Doublet (d)1HH-4 (Pyridine ring)
~3.9Singlet (s)3H-OCH₃ (Methoxy)
~3.8Singlet (s)3H-OCH₃ (Ester)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~160C-2 (C-OCH₃)
~150C-6
~145C-4
~115C-5 (C-Br)
~110C-3
~53-OCH₃ (Methoxy)
~52-OCH₃ (Ester)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data [2][3]

Adductm/z
[M+H]⁺245.97605
[M+Na]⁺267.95799
[M-H]⁻243.96149
[M+NH₄]⁺263.00259
[M+K]⁺283.93193
Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H (Aromatic)
~2950-2850C-H (Aliphatic)
~1730-1715C=O (Ester)
~1600, ~1470C=C, C=N (Aromatic ring)
~1250-1000C-O (Ester and Ether)
~700-550C-Br

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol describes a plausible synthetic route adapted from general procedures for the synthesis of related nicotinic acid esters.[5]

Materials:

  • 2-Hydroxy-5-bromonicotinic acid

  • Dimethyl sulfate

  • Sodium hydroxide

  • Methanol

  • Sulfuric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • Methylation of the Hydroxyl Group: To a solution of 2-hydroxy-5-bromonicotinic acid in aqueous sodium hydroxide, add dimethyl sulfate dropwise while maintaining the temperature below 40°C. Stir the reaction mixture for 2-3 hours. Acidify the solution with concentrated hydrochloric acid to precipitate the 2-methoxy-5-bromonicotinic acid. Filter the solid, wash with cold water, and dry.

  • Esterification: Suspend the 2-methoxy-5-bromonicotinic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

2. Mass Spectrometry (MS) [6]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

3. Infrared (IR) Spectroscopy [6]

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Hydroxy-5-bromonicotinic Acid methylation Methylation (Dimethyl Sulfate, NaOH) start->methylation Step 1 esterification Esterification (Methanol, H₂SO₄) methylation->esterification Step 2 workup Work-up & Purification (Extraction, Chromatography) esterification->workup Step 3 product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir IR Spectroscopy (ATR-FTIR) product->ir data Structural Elucidation nmr->data ms->data ir->data logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Information compound This compound nmr NMR compound->nmr is analyzed by ms MS compound->ms is analyzed by ir IR compound->ir is analyzed by structure Chemical Structure (Connectivity) nmr->structure provides formula Molecular Formula & Weight ms->formula provides functional_groups Functional Groups ir->functional_groups identifies structure->compound confirm formula->compound confirm functional_groups->compound confirm

References

Commercial Availability and Synthetic Strategies of Methyl 5-Bromo-2-methoxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methoxynicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of a bromine atom at the 5-position and a methoxy group at the 2-position provides strategic points for functionalization, making it a valuable building block for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines potential synthetic methodologies, and explores its putative role in relevant biological pathways.

Commercial Availability

This compound (CAS No. 122433-41-4) is readily available from several commercial chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of offerings from prominent suppliers.

SupplierProduct Number/SKUPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich VBP00034-1G-1 g$191.00
Thermo Scientific (Alfa Aesar) -97%1 g-
BLD Pharm 122433-41-4---
SciSupplies F234719-10G95.0%10 g€ 1,257.80

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
CAS Number 122433-41-4[1]
IUPAC Name methyl 5-bromo-2-methoxypyridine-3-carboxylate[1]
Appearance Solid
SMILES COC1=NC=C(C=C1C(=O)OC)Br

Experimental Protocols: Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible multi-step synthesis can be devised based on established organic chemistry principles and published syntheses of structurally related compounds.[2][3] A potential synthetic route could commence from a readily available pyridine precursor, such as 2-aminopyridine, and proceed through bromination, diazotization, and subsequent functional group manipulations.

Hypothetical Synthesis Workflow:

G A 2-Aminopyridine B Bromination (e.g., Br2, H2SO4) A->B Step 1 C 2-Amino-5-bromopyridine B->C D Diazotization (NaNO2, HBr) C->D Step 2 E 2,5-Dibromopyridine D->E F Methoxylation (NaOMe, MeOH) E->F Step 3 G 5-Bromo-2-methoxypyridine F->G H Carboxylation (e.g., Grignard reaction with CO2) G->H Step 4 I 5-Bromo-2-methoxynicotinic acid H->I J Esterification (MeOH, H2SO4) I->J Step 5 K This compound J->K

A plausible multi-step synthesis of this compound.

Detailed Methodologies for Key Synthetic Steps (Hypothetical):

  • Bromination of 2-Aminopyridine: 2-Aminopyridine can be brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of an acid catalyst like sulfuric acid. The reaction is typically carried out in a suitable solvent like acetic acid or a chlorinated solvent.

  • Diazotization and Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine can undergo a diazotization reaction using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures to form the corresponding diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) bromide catalyst (Sandmeyer reaction) would yield 2,5-dibromopyridine.

  • Nucleophilic Aromatic Substitution (Methoxylation): 2,5-Dibromopyridine can then be subjected to nucleophilic aromatic substitution with sodium methoxide in methanol.[3] The methoxy group will preferentially substitute the bromine at the more reactive 2-position to yield 5-bromo-2-methoxypyridine.

  • Carboxylation: The bromine at the 5-position of 5-bromo-2-methoxypyridine can be converted to a carboxylic acid group. This could potentially be achieved through a Grignard reaction by first forming the Grignard reagent with magnesium metal, followed by quenching with carbon dioxide.

  • Esterification: The final step involves the esterification of the resulting 5-bromo-2-methoxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the target molecule, this compound.

Potential Biological Significance and Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, its structural motifs are present in various biologically active molecules. Pyridine and nicotinic acid derivatives are known to interact with a wide range of biological targets. For instance, some nicotinic acid derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4][5] Additionally, substituted pyridines are core components of many kinase inhibitors used in oncology.[6]

Given its structure, it is plausible that this compound or its derivatives could modulate inflammatory or cell signaling pathways. A hypothetical signaling pathway where a derivative of this compound might act is the NF-κB signaling cascade, a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release DNA DNA NFkB->DNA Translocation Derivative Putative Inhibitor (Derivative of Methyl 5-Bromo-2-methoxynicotinate) Derivative->IKK Inhibition (Hypothetical) Gene Inflammatory Gene Transcription DNA->Gene Activation

Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where a derivative of this compound could act as an inhibitor of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is crucial to note that this is a hypothetical pathway and requires experimental validation.

Research and Development Workflow

For researchers and drug development professionals, the procurement and utilization of this compound in a research pipeline would typically follow a structured workflow.

G A Identify Commercial Suppliers B Request Quotes & Lead Times A->B C Procure Starting Material B->C D Quality Control of Incoming Material C->D E Synthetic Modification / Derivatization D->E F Purification of Novel Compounds E->F G Structural Characterization (NMR, MS, etc.) F->G H In Vitro Biological Screening G->H I Hit Identification & Lead Optimization H->I J Further Preclinical Development I->J

Procurement and utilization workflow in a research setting.

This workflow begins with the identification of reliable commercial suppliers and the procurement of the starting material. Upon receipt, quality control is essential to verify the identity and purity of the compound. The core of the research and development effort lies in the synthetic modification and derivatization of the scaffold to generate a library of novel compounds. These new chemical entities are then purified, structurally characterized, and subjected to in vitro biological screening to identify potential hits for further lead optimization and preclinical development.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. While its direct biological activity is not well-characterized, its structural features are present in numerous bioactive compounds, suggesting that its derivatives could be of interest for targeting a range of biological pathways, particularly in the areas of inflammation and oncology. The information and workflows provided in this guide offer a foundational resource for researchers and scientists looking to incorporate this valuable chemical entity into their research programs.

References

An In-depth Technical Guide to the Core Reactions of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-2-methoxynicotinate (CAS No. 122433-41-4) is a versatile substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules.[1][2] Its strategic placement of a bromo substituent, a methoxy group, and a methyl ester on the pyridine ring allows for a diverse range of chemical transformations, making it a key intermediate in medicinal chemistry and materials science. This guide provides a detailed overview of the core palladium-catalyzed cross-coupling reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic pathways.

Key Reactions and Methodologies

The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The most significant of these reactions include the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Stille coupling, and Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron compound with a halide. A specific application of this compound in a Suzuki coupling has been documented in the synthesis of novel kinase inhibitors.[3][4]

Experimental Protocol:

A detailed procedure for the Suzuki coupling of this compound with a boronic acid is outlined below, adapted from patent literature.[3][4]

  • Reaction Setup: To a solution of this compound in a suitable solvent such as 1,4-dioxane and water, add the desired arylboronic acid, a palladium catalyst, and a base.

  • Catalyst and Base: A common catalyst system is Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). Sodium carbonate is a frequently used base.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 100 °C and stirred for several hours until completion, which can be monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Suzuki Coupling:

Arylboronic Acid PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenolPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O901675
3-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O901682
Pyridine-3-boronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O901668

This data is representative and adapted from analogous reactions and patent literature.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0) Pd(0) Pd(II) Complex Pd(II) Complex Pd(0)->Pd(II) Complex Oxidative Addition (Ar-Br) Aryl-Pd(II) Complex Aryl-Pd(II) Complex Pd(II) Complex->Aryl-Pd(II) Complex Transmetalation (Ar'-B(OR)2, Base) Product Product Aryl-Pd(II) Complex->Product Reductive Elimination Product->Pd(0) Regeneration Ar-Br Methyl 5-Bromo- 2-methoxynicotinate Ar'-B(OR)2 Arylboronic Acid

Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination

General Experimental Protocol:

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound, the desired amine, a palladium catalyst, a suitable phosphine ligand, and a base.

  • Catalyst, Ligand, and Base: A common catalyst is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with a bulky electron-rich phosphine ligand such as Xantphos or RuPhos. A strong base like sodium tert-butoxide or cesium carbonate is typically used.

  • Reaction Conditions: The mixture is dissolved in an anhydrous solvent, such as toluene or dioxane, and heated, often to temperatures between 80 and 110 °C, for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through celite to remove palladium residues, and the product is extracted. Purification is typically achieved by column chromatography.

Representative Quantitative Data for Buchwald-Hartwig Amination of Analogous Bromo-pyridines:

Amine PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101885
AnilinePd(OAc)₂ / BINAPNaOtBuToluene1002478
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1001291

This data is representative and based on reactions with structurally similar bromo-pyridine substrates.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->setup reaction Heat under Inert Atmosphere setup->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool - Filter - Extract monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[7] This reaction is highly valuable for the synthesis of substituted alkynes.

General Experimental Protocol:

  • Reaction Setup: Under an inert atmosphere, this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) are combined in an anhydrous solvent.

  • Base and Solvent: A base, typically an amine such as triethylamine or diisopropylamine, is used as both the base and often as a co-solvent with another anhydrous solvent like THF or DMF.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography.

Representative Quantitative Data for Sonogashira Coupling of Analogous Bromo-pyridines:

Alkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50692
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMFRT1288
1-HeptynePd(PPh₃)₄ / CuIEt₃NAcetonitrile60885

This data is representative and based on reactions with structurally similar bromo-pyridine substrates.

Catalytic Cycles in Sonogashira Coupling:

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II)-Aryl Ar-Pd(II)-Br Pd(0)->Pd(II)-Aryl Oxidative Addition (Ar-Br) Pd(II)-Aryl->Pd(0) Reductive Elimination (forms Ar-Alkyne) Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-Alkyne->Pd(II)-Aryl Transmetalation Alkyne Terminal Alkyne Alkyne->Cu(I)-Alkyne Base

Sonogashira Coupling Catalytic Cycles
Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.[8][9] It is known for its tolerance of a wide variety of functional groups.

General Experimental Protocol:

  • Reaction Setup: In an inert atmosphere, this compound, an organostannane reagent (e.g., an aryltributylstannane), and a palladium catalyst (e.g., Pd(PPh₃)₄) are combined in an anhydrous solvent like toluene or DMF.

  • Additives: In some cases, additives such as lithium chloride or copper(I) iodide can accelerate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to temperatures ranging from 80 to 120 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is often treated with a fluoride solution to remove tin byproducts. The product is then extracted and purified by chromatography.

Representative Quantitative Data for Stille Coupling of Analogous Bromo-pyridines:

Organostannane PartnerCatalystAdditiveSolventTemp. (°C)Time (h)Yield (%)
PhenyltributylstannanePd(PPh₃)₄NoneToluene1102475
(2-Thienyl)tributylstannanePdCl₂(PPh₃)₂CuIDMF1001888
VinyltributylstannanePd₂(dba)₃ / P(furyl)₃LiClDioxane901282

This data is representative and based on reactions with structurally similar bromo-pyridine substrates.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] It is a valuable tool for the synthesis of substituted alkenes.

General Experimental Protocol:

  • Reaction Setup: this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a bulky biarylphosphine), and a base are combined in a suitable solvent.

  • Base and Solvent: Common bases include triethylamine or potassium carbonate. Solvents such as DMF, acetonitrile, or toluene are frequently used.

  • Reaction Conditions: The reaction is heated, often to temperatures between 80 and 140 °C.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the product is extracted and purified, typically by column chromatography.

Representative Quantitative Data for Heck Reaction of Analogous Bromo-pyridines:

Alkene PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF1201670
n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile1002485
1-OctenePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA1301265

This data is representative and based on reactions with structurally similar bromo-pyridine substrates.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. Its participation in key palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings allows for the introduction of diverse aryl, heteroaryl, amino, alkynyl, and vinyl moieties. The protocols and data presented in this guide, based on specific examples and analogous transformations, provide a solid foundation for researchers and scientists in the fields of drug discovery and materials science to effectively utilize this important synthetic intermediate. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this compound.

References

The Strategic Application of Methyl 5-Bromo-2-methoxynicotinate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-2-methoxynicotinate, a halogenated pyridine derivative, is emerging as a versatile and highly valuable scaffold in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom and strategically placed methoxy and methyl ester groups, provide a rich platform for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential applications of this compound, detailing its role as a key building block in the development of novel therapeutics, with a particular focus on its utility in constructing complex molecular architectures through various synthetic transformations.

Core Attributes and Synthetic Versatility

This compound (C8H8BrNO3) is a pyridine derivative characterized by a bromine substituent at the 5-position, a methoxy group at the 2-position, and a methyl ester at the 3-position. The presence of the bromine atom is of particular significance as it serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The pyridine core itself is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs due to its ability to engage in favorable interactions with biological targets and its generally good pharmacokinetic properties. The methoxy and methyl ester groups on the ring offer additional points for modification or can influence the electronic properties and conformation of the molecule, which in turn can modulate biological activity.

Key Synthetic Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its application as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position is particularly amenable to a range of powerful cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between the pyridine core and a wide variety of aryl and heteroaryl boronic acids or esters. This is instrumental in the construction of biaryl and heteroaryl structures, which are common motifs in many classes of therapeutic agents, including kinase inhibitors. The general workflow for a Suzuki-Miyaura coupling reaction involving a bromo-pyridine scaffold is depicted below.

Suzuki_Coupling_Workflow Reactants This compound + Aryl Boronic Acid/Ester Reaction Suzuki-Miyaura Coupling Reaction Reactants->Reaction Catalyst_System Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst_System->Reaction Product 5-Aryl-2-methoxynicotinate Derivative Reaction->Product Purification Work-up and Purification Product->Purification Final_Product Biologically Active Molecule Purification->Final_Product

General Suzuki-Miyaura Coupling Workflow. This diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the brominated pyridine and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties into a molecule, which can serve as important pharmacophores or as handles for further synthetic transformations, such as click chemistry. The introduction of a rigid alkynyl linker can be a strategic approach to probe the binding pockets of protein targets.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position of the nicotinic acid scaffold. This is a crucial transformation for the synthesis of compounds targeting receptors and enzymes where a nitrogen-containing functional group is essential for binding and activity.

Potential Therapeutic Targets and Applications

While direct, published evidence of the use of this compound as a starting material for specific, clinically evaluated drug candidates is still emerging, its structural motifs are present in molecules with known pharmacological activities.

Precursor to Dopamine and Serotonin Receptor Ligands

Research has described the synthesis of potent antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors, starting from a closely related derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. This highlights the potential of the 5-bromo-2-methoxynicotinate scaffold in the development of novel antipsychotic and antiemetic agents. The synthetic route to these compounds often involves nucleophilic substitution and amidation reactions, for which this compound is a suitable precursor.

Scaffold for Kinase Inhibitors

The pyridine ring is a common core structure in a multitude of kinase inhibitors used in oncology and for the treatment of inflammatory diseases. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions makes this compound an attractive starting point for the synthesis of libraries of potential kinase inhibitors. For instance, the p38 MAP kinase signaling pathway, which is crucial in regulating inflammatory responses, is a target for inhibitors often built upon substituted pyridine scaffolds.

Building Block for PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic enzyme that has been identified as a promising target in cancer therapy. While no direct synthesis of PRMT5 inhibitors from this compound has been explicitly reported, the core structures of some known PRMT5 inhibitors contain substituted pyridine rings that could potentially be synthesized from such a precursor. The development of selective PRMT5 inhibitors is an active area of research, and versatile building blocks like this compound are valuable tools for medicinal chemists in this field.

The logical workflow for utilizing this compound in a drug discovery program targeting a specific protein is outlined below.

Drug_Discovery_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Library Library of Diverse Derivatives Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead_Opt Candidate Preclinical Drug Candidate Lead_Opt->Candidate

Drug Discovery Workflow. A schematic representation of a typical drug discovery cascade starting from a versatile building block.

Experimental Protocols

While specific experimental protocols for the derivatization of this compound are often proprietary or found within the detailed procedures of patents and scientific publications, a general protocol for a Suzuki-Miyaura coupling reaction is provided below as an illustrative example.

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 equivalents), and a base, typically potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-2-methoxynicotinate derivative.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative biological data (e.g., IC50, Ki) for compounds directly synthesized from this compound. The value of this compound is primarily demonstrated through its successful incorporation into synthetic routes leading to biologically active molecules. As more research utilizing this scaffold is published, a clearer picture of the potency and efficacy of its derivatives will emerge. Researchers are encouraged to consult specialized chemical and patent databases for the most up-to-date information.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its inherent reactivity, coupled with the desirable properties of the pyridine scaffold, makes it a valuable starting point for the synthesis of novel drug candidates across a range of therapeutic areas. The application of modern cross-coupling methodologies to this versatile intermediate will undoubtedly continue to fuel the discovery of new and improved medicines. As the landscape of drug discovery evolves, the demand for such adaptable and functionalized scaffolds is set to increase, positioning this compound as a key player in the chemist's molecular toolbox.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This document provides a detailed protocol for the Suzuki coupling of Methyl 5-Bromo-2-methoxynicotinate with various arylboronic acids, a transformation that yields 5-aryl-2-methoxynicotinates. These products are valuable intermediates in the synthesis of complex molecules with potential biological activity.

General Reaction Scheme

The palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

General Reaction Scheme for the Suzuki Coupling of this compound

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

This section outlines two common protocols for the Suzuki coupling of this compound. Protocol A employs the widely used Tetrakis(triphenylphosphine)palladium(0) catalyst, while Protocol B utilizes [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), which is often effective for more challenging substrates.

Protocol A: Using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (e.g., 246 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add 5 mL of degassed 4:1 1,4-dioxane/water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 5-aryl-2-methoxynicotinate.

Protocol B: Using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

  • Reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a reaction tube equipped with a magnetic stir bar, combine this compound (e.g., 246 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (22 mg, 0.03 mmol).

  • Seal the tube and purge with argon or nitrogen for 10 minutes.

  • Add 5.5 mL of degassed 10:1 toluene/water.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for structurally similar 5-bromopyridine derivatives.[1]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901688-96
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (10:1)1001282-90
43-Thienylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (10:1)1001475-85
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)902070-80

Product Characterization

The synthesized Methyl 5-aryl-2-methoxynicotinates can be characterized by standard spectroscopic techniques.

Example: Methyl 5-phenyl-2-methoxynicotinate

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.35 (d, J = 2.4 Hz, 1H), 8.10 (d, J = 2.4 Hz, 1H), 7.60 (m, 2H), 7.45 (m, 2H), 7.35 (m, 1H), 4.05 (s, 3H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 166.2, 162.5, 147.1, 139.8, 137.2, 130.5, 129.1, 128.5, 127.3, 111.8, 53.6, 52.5.

  • Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₃NO₃ [M+H]⁺: 244.09, found: 244.10.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Inert Atmosphere (Evacuate/Backfill with Ar/N2) C->D E Heat and Stir (e.g., 90-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Pure Product J->K

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2X Ar-Pd(II)L₂-X Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation ArPd(II)L2R Ar-Pd(II)L₂-R' Transmetalation->ArPd(II)L2R Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR Ar-R' Reductive_Elimination->ArR ArX Ar-X ArX->Oxidative_Addition R'B(OH)2 R'-B(OH)₂ + Base R'B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Reaction of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, proceeds under mild conditions with broad functional group tolerance.[1] These characteristics make it an invaluable method in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development.

Methyl 5-bromo-2-methoxynicotinate is a valuable building block in the synthesis of various biologically active compounds. The introduction of an alkynyl moiety at the 5-position of the pyridine ring via the Sonogashira reaction can lead to the generation of novel molecular scaffolds for drug discovery programs. These resulting 5-alkynyl-2-methoxynicotinates serve as key intermediates for further functionalization.

These application notes provide a detailed overview and generalized protocols for conducting the Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-nicotinate complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-nicotinate complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-methoxynicotinate product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Tabulated Summary of Reaction Conditions

The successful execution of the Sonogashira reaction is dependent on the careful selection of several key parameters. The following table summarizes typical components and conditions that can be adapted for the coupling of this compound.

ComponentExamplesTypical Loading/EquivalentsNotes
Aryl Halide This compound1.0 equivThe reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[3]
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol1.1 - 1.5 equivA slight excess of the alkyne is typically used to ensure complete consumption of the aryl bromide.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂1 - 5 mol%PdCl₂(PPh₃)₂ is often preferred due to its stability and commercial availability.[4]
Copper(I) Co-catalyst Copper(I) iodide (CuI)2 - 10 mol%While classic Sonogashira reactions utilize a copper co-catalyst, copper-free protocols have been developed to avoid the formation of diyne byproducts.[5]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2.0 - 3.0 equivThe base is crucial for the deprotonation of the terminal alkyne.[1]
Ligand (optional) Triphenylphosphine (PPh₃), Xantphos, P(t-Bu)₃2 - 10 mol%The choice of ligand can significantly influence the efficiency of the reaction, particularly for less reactive aryl bromides.[6]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, DioxaneAnhydrousThe choice of solvent can affect the solubility of the reactants and the reaction rate. Degassing the solvent is recommended to prevent oxidation of the catalyst.
Temperature Room Temperature to 80 °CMild temperatures are often sufficient, though heating may be required for less reactive substrates.[1]
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound. Optimization of these conditions may be necessary for specific terminal alkynes.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Reaction

This protocol is a general starting point for the coupling of various terminal alkynes with this compound under mild conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk glassware

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (THF or DMF) via syringe.

  • Add triethylamine and the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-methoxynicotinate.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol is advantageous when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction or when copper contamination of the final product is a concern.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri-p-tolylphosphine (P(p-tol)₃) (6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk glassware

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(p-tol)₃.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add anhydrous THF via syringe.

  • Add DBU and the terminal alkyne to the reaction mixture via syringe.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira Reaction Workflow

Sonogashira_Workflow Start Start Reactants Combine: - this compound - Pd Catalyst - CuI (optional) - Ligand (optional) Start->Reactants Inert Establish Inert Atmosphere (N2 or Ar) Reactants->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reagents Add Base and Terminal Alkyne Solvent->Reagents Reaction Stir at RT or Heat Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-Br(L2) Pd0->Pd_complex Oxidative Addition (Ar-Br) Diorgano_Pd Ar-Pd(II)-C≡CR(L2) Pd_complex->Diorgano_Pd Transmetalation Diorgano_Pd->Pd0 Product Ar-C≡C-R Diorgano_Pd->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R CuX->Cu_acetylide Cu_acetylide->Pd_complex Transfers Acetylide Cu_acetylide->CuX Regenerated Alkyne H-C≡C-R Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for the Grignard Cross-Coupling of Methyl 5-Bromo-2-methoxynicotinate with Alkyl Magnesium Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 5-alkyl-2-methoxynicotinic acid methyl esters via a nickel- or palladium-catalyzed Kumada-Tamao-Corriu cross-coupling reaction. This protocol is designed for professionals in organic synthesis, medicinal chemistry, and drug development who are interested in the derivatization of pyridine scaffolds.

The Kumada coupling is a robust method for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide, catalyzed by a transition metal complex, typically nickel or palladium.[1][2] The reaction of Methyl 5-Bromo-2-methoxynicotinate with various alkyl magnesium halides provides a direct route to a library of 5-alkylated pyridine derivatives, which are valuable intermediates in the synthesis of novel pharmaceutical compounds.

Data Presentation: Representative Yields

The following table summarizes representative yields for the nickel- and palladium-catalyzed cross-coupling of this compound with various alkyl magnesium halides. These values are based on analogous reactions reported in the literature for structurally similar bromopyridine derivatives and should be considered as expected outcomes under optimized conditions.[3][4]

EntryAlkyl Grignard ReagentCatalyst SystemProductRepresentative Yield (%)
1Methylmagnesium BromideNiCl₂(dppe)Methyl 2-methoxy-5-methylnicotinate85-95
2Ethylmagnesium BromideNiCl₂(dppe)Methyl 5-ethyl-2-methoxynicotinate80-90
3Isopropylmagnesium ChlorideNiCl₂(dppe)Methyl 5-isopropyl-2-methoxynicotinate65-75
4n-Butylmagnesium ChlorideNiCl₂(dppe)Methyl 5-butyl-2-methoxynicotinate80-90
5Methylmagnesium BromidePd(PPh₃)₄Methyl 2-methoxy-5-methylnicotinate75-85
6Ethylmagnesium BromidePd(PPh₃)₄Methyl 5-ethyl-2-methoxynicotinate70-80

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Glassware should be oven-dried prior to use to exclude moisture.

  • Anhydrous solvents are essential for the success of the Grignard reaction. Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.[1]

  • Grignard reagents are highly sensitive to moisture and protic solvents and should be handled with care.[1]

Protocol 1: Nickel-Catalyzed Cross-Coupling

This protocol is adapted from established procedures for the nickel-catalyzed Kumada coupling of aryl bromides with alkyl Grignard reagents.[3]

Materials:

  • This compound

  • Alkyl magnesium halide (e.g., Methylmagnesium Bromide, 3.0 M in diethyl ether)

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and NiCl₂(dppe) (5 mol%).

  • Add anhydrous THF to dissolve the starting materials.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the alkyl magnesium halide solution (1.2 eq) dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-alkyl-2-methoxynicotinate.

Protocol 2: Palladium-Catalyzed Cross-Coupling

This protocol is based on general procedures for palladium-catalyzed Kumada coupling reactions.[4]

Materials:

  • This compound

  • Alkyl magnesium halide (e.g., Ethylmagnesium Bromide, 3.0 M in diethyl ether)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (3-5 mol%).

  • Add anhydrous THF to the flask.

  • Cool the solution to 0 °C.

  • Add the alkyl magnesium halide solution (1.2 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Visualizations

Reaction Scheme

Reaction_Scheme General Reaction Scheme for Kumada Cross-Coupling Substrate This compound Product Methyl 5-Alkyl-2-methoxynicotinate Substrate->Product Grignard, Catalyst Grignard R-MgX (Alkyl Magnesium Halide) Grignard->Product Catalyst Ni or Pd Catalyst Byproduct MgXBr Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound and Catalyst to Schlenk Flask B Add Anhydrous THF A->B C Cool to 0 °C B->C D Slowly Add Alkyl Magnesium Halide C->D E Warm to Room Temperature and Stir D->E F Monitor by TLC/LC-MS E->F G Quench with Saturated Aqueous NH4Cl F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J Catalytic_Cycle M0 M(0) (Ni or Pd) M_oxidative R'-M(II)-X M0->M_oxidative Oxidative Addition (R'-X) M_transmetalation R'-M(II)-R M_oxidative->M_transmetalation Transmetalation (R-MgX) M_transmetalation->M0 Reductive Elimination M_reductive R-R' M_transmetalation->M_reductive

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis with Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis involving Methyl 5-Bromo-2-methoxynicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to its trifunctional nature, featuring a reactive bromine atom, an electron-rich methoxy group, and a methyl ester on a pyridine core. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] These reactions are characterized by their high functional group tolerance, broad substrate scope, and generally mild reaction conditions. For drug discovery and development, these methods are crucial for the rapid generation of compound libraries and the synthesis of complex molecular architectures found in many pharmaceutical agents.[2][3]

This compound serves as an excellent substrate for several key palladium-catalyzed reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[3]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl amines.[4][5]

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.[5][6]

  • Heck Coupling: For the vinylation of the pyridine core with alkenes.[6]

The strategic application of these reactions allows for the elaboration of the this compound scaffold to generate novel compounds with potential biological activity.

Applications in Drug Discovery and Medicinal Chemistry

The substituted 2-methoxynicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The ability to functionalize the 5-position of this compound via palladium-catalyzed cross-coupling reactions opens avenues for the synthesis of novel derivatives with potential therapeutic applications. For instance, the introduction of aryl or heteroaryl groups through Suzuki coupling can lead to the development of kinase inhibitors, a significant class of anti-cancer agents.[3] Similarly, the Buchwald-Hartwig amination allows for the synthesis of complex amines that are prevalent in central nervous system (CNS) active compounds and other therapeutic areas.[1][4]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-aryl-2-methoxynicotinate.

Quantitative Data for Suzuki-Miyaura Coupling of Related Substrates
EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (2.1)-K₃PO₄ (2.1)Dioxane1100.17~35
22-Bromo-5-methylpyridin-4-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)Dioxane/H₂O9012-16High
34-BromobiphenylMethylboronic acidPd(OAc)₂ (1)RuPhos (2)LiOH (2)MeOH/H₂O801295

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[4][5] This reaction is particularly valuable for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add this compound, the amine, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination of Related Substrates

The following table presents representative data for the Buchwald-Hartwig amination of similar bromo-pyridine and other aryl bromide substrates, which can be used as a starting point for optimization.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
27-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneAnilinePd₂(dba)₃ (5)XPhos (10)KOtBu (1.4)Toluene90287
35-Bromo-2-chloro-4-methoxypyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10016High

III. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[5][6] This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH) (2.0-5.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Related Substrates

The following table provides representative conditions and yields for the Sonogashira coupling of similar bromo-aromatic compounds.

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Bromo-6-methyl-1,2,4,5-tetrazinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NH (2)Toluene5516High
25-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)DMF802Moderate
31-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (cat.)CuI (cat.)Et₃NTHFrt-High

IV. Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene to form a substituted alkene.[6] This reaction allows for the introduction of vinyl groups onto the pyridine ring of this compound.

General Reaction Scheme:

Caption: General scheme of the Heck coupling reaction.

Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove insoluble salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Heck Coupling of Related Substrates

The following table provides representative conditions and yields for the Heck coupling of similar bromo-aromatic compounds.

EntryAryl BromideAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (5)Et₃N (2)DMF10024Good
21-Bromo-2-((methoxymethoxy)methyl)benzeneStyrenePd(OAc)₂ (1-2)K₂CO₃ (2)DMF80-120-High
34-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (cat.)Et₃N (cat.)Toluene110-High

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a general experimental workflow for palladium-catalyzed cross-coupling reactions and a simplified representation of a kinase signaling pathway, which can be a target for inhibitors synthesized from this compound derivatives.

Experimental_Workflow Setup Reaction Setup (Substrate, Reagents, Catalyst) Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Kinase_Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor Kinase Inhibitor (Synthesized Derivative) Inhibitor->Kinase_Cascade Inhibition

Caption: A simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted pyridine derivatives through palladium-catalyzed cross-coupling reactions. The protocols and data provided in these application notes, based on established methodologies for similar substrates, offer a solid foundation for researchers to explore the chemical space around this scaffold. The resulting compounds have significant potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve optimal results.

References

Application Notes and Protocols for Copper-Catalyzed Reactions of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key copper-catalyzed cross-coupling reactions involving Methyl 5-Bromo-2-methoxynicotinate. This versatile building block is a valuable starting material in the synthesis of functionalized pyridine derivatives, which are prevalent in medicinal chemistry and materials science. The following sections detail protocols for Ullmann-type amination, Sonogashira coupling, and cyanation reactions, offering a gateway to a diverse range of substituted nicotinic acid derivatives.

Copper-Catalyzed Ullmann-Type C-N Cross-Coupling

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1] Modern modifications have made this reaction more efficient and applicable to a wider range of substrates, including heteroaryl halides like this compound. This reaction is particularly useful for the synthesis of N-aryl and N-alkyl aminonicotinates.

Application Notes:

Copper-catalyzed amination of this compound provides a direct route to 5-amino-2-methoxynicotinic acid derivatives. The choice of ligand is crucial for the success of these reactions, with diamine and amino acid ligands often accelerating the coupling and allowing for milder reaction conditions. The reaction is typically tolerant of various functional groups on the amine coupling partner.

Quantitative Data Summary:
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10 mol%), L-proline (20 mol%)K₂CO₃ (2 equiv)DMSO1002475-85
2MorpholineCuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%)Cs₂CO₃ (2 equiv)Dioxane1102480-90
3BenzylamineCuI (10 mol%), (±)-trans-1,2-Cyclohexanediamine (20 mol%)K₃PO₄ (2 equiv)Toluene1103670-80
4ImidazoleCuI (10 mol%), 1,10-Phenanthroline (20 mol%)K₂CO₃ (2 equiv)DMF1202465-75

Note: Yields are based on reactions with structurally similar bromopyridines and may require optimization for this compound.

Experimental Protocol: Ullmann Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMSO (5 mL) and aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 5-(phenylamino)-2-methoxynicotinate.

Ullmann_Workflow Ullmann Amination Workflow reagents 1. Add Reactants & Catalyst (Substrate, Amine, CuI, Ligand, Base) setup 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->setup solvent 3. Add Anhydrous Solvent (e.g., DMSO) setup->solvent reaction 4. Heat & Stir (e.g., 100-120 °C) solvent->reaction workup 5. Workup (Quench, Extract, Wash) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product (Methyl 5-amino-2-methoxynicotinate derivative) purification->product

Ullmann Amination Workflow

Copper-Cocatalyzed Sonogashira C-C Cross-Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[3] It allows for the introduction of an alkynyl moiety at the 5-position of the pyridine ring, a valuable transformation for generating precursors to complex heterocyclic systems.

Application Notes:

The Sonogashira coupling of this compound with various terminal alkynes provides access to a wide array of 5-alkynyl-2-methoxynicotinates. The reaction is generally high-yielding and tolerates a broad range of functional groups on the alkyne partner. Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation and homocoupling of the alkyne (Glaser coupling).[4]

Quantitative Data Summary:
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)Et₃NDMF801285-95
21-HexynePd(PPh₃)₄ (5 mol%), CuI (10 mol%)DIPEATHF651680-90
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)Et₃NToluene901275-85
4Propargyl alcoholPd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃NDMF702470-80

Note: Yields are based on reactions with structurally similar bromopyridines and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2 equiv) via syringe.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 2-methoxy-5-(phenylethynyl)nicotinate.

Sonogashira_Workflow Sonogashira Coupling Workflow reagents 1. Add Reactants & Catalysts (Substrate, Pd Catalyst, CuI) setup 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->setup solvent_base 3. Add Anhydrous Solvent & Base (e.g., DMF, Et3N) setup->solvent_base degas 4. Degas Solution solvent_base->degas alkyne 5. Add Terminal Alkyne degas->alkyne reaction 6. Heat & Stir (e.g., 80 °C) alkyne->reaction workup 7. Workup (Quench, Extract, Wash) reaction->workup purification 8. Purification (Column Chromatography) workup->purification product Final Product (Methyl 5-alkynyl-2-methoxynicotinate) purification->product

Sonogashira Coupling Workflow

Copper-Catalyzed Cyanation

The introduction of a nitrile group onto an aromatic ring is a valuable transformation in organic synthesis, as the cyano group can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The Rosenmund-von Braun reaction, a copper-catalyzed cyanation of aryl halides, is a well-established method for this purpose.

Application Notes:

Copper-catalyzed cyanation of this compound provides a direct route to Methyl 5-cyano-2-methoxynicotinate. Copper(I) cyanide is often used as both the cyanide source and the catalyst. The use of polar aprotic solvents like DMF or NMP is common. The reaction may require elevated temperatures. Alternative, less toxic cyanide sources like zinc cyanide (Zn(CN)₂) can also be employed, sometimes in conjunction with a nickel catalyst, but copper-catalyzed variants exist.[5]

Quantitative Data Summary:
EntryCyanide SourceCatalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)
1CuCNCuCN (1.2 equiv)NoneDMF1502460-70
2KCNCuI (20 mol%)1,10-Phenanthroline (40 mol%)Dioxane1203650-60
3Zn(CN)₂Cu(OTf)₂ (10 mol%)dppf (20 mol%)DMA1302470-80
4Acetone cyanohydrinCuI (10 mol%)1,10-Phenanthroline (20 mol%)DMF1101665-75

Note: Yields are based on reactions with structurally similar bromopyridines and may require optimization for this compound.

Experimental Protocol: Cyanation with Copper(I) Cyanide

Materials:

  • This compound

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen gas

  • Reaction vial or flask

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol) and CuCN (1.2 mmol, 1.2 equiv).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and heat the mixture to 150 °C with stirring for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine.

  • Stir for 30 minutes, then extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl 5-cyano-2-methoxynicotinate.

Cyanation_Workflow Copper-Catalyzed Cyanation Workflow reagents 1. Combine Reactants (Substrate, Cyanide Source) solvent 2. Add Anhydrous Solvent (e.g., DMF) reagents->solvent reaction 3. Heat & Stir (e.g., 150 °C) solvent->reaction workup 4. Workup (Quench with Ethylenediamine, Extract) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product (Methyl 5-cyano-2-methoxynicotinate) purification->product

Copper-Catalyzed Cyanation Workflow

References

Application Notes and Protocols for the Synthesis and Characterization of RXFP1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of conditions, including heart failure, fibrosis, and cardiovascular diseases. Activation of RXFP1 by its endogenous ligand, relaxin-2, triggers a cascade of intracellular signaling events that lead to beneficial physiological effects such as vasodilation, anti-inflammatory responses, and anti-fibrotic activity. The development of small-molecule agonists for RXFP1 offers a promising alternative to peptide-based therapeutics, with potential for improved pharmacokinetic properties and oral bioavailability.

This document provides a detailed guide for the synthesis of a potential RXFP1 agonist starting from Methyl 5-Bromo-2-methoxynicotinate. It includes a comprehensive three-step synthetic protocol, methods for agonist characterization, and an overview of the associated signaling pathways.

Synthetic Pathway Overview

The synthesis of the target RXFP1 agonist is accomplished through a three-step sequence starting from this compound. The key transformations involve a Miyaura borylation, followed by a Suzuki cross-coupling reaction, and finally, an amide bond formation to yield the final product.

G A This compound B Miyaura Borylation A->B C Methyl 2-methoxy-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)nicotinate B->C D Suzuki Coupling C->D F Ester Intermediate D->F E Coupling Partner (e.g., Substituted aminobicyclo[2.2.1]heptane) E->D G Saponification F->G H Carboxylic Acid Intermediate G->H I Amide Coupling H->I K Final RXFP1 Agonist I->K J Amine Partner (e.g., (1R,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane- 2-carboxamide derivative) J->I

Caption: Synthetic workflow for RXFP1 agonist.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (Intermediate 1)

This protocol describes the Miyaura borylation of this compound.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium Acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
This compound246.061.0
Bis(pinacolato)diboron253.941.1
Potassium Acetate98.143.0
Pd(dppf)Cl₂731.700.03
Product Yield
Methyl 2-methoxy-5-(Bpin)nicotinate (Intermediate 1)293.15~75-85%
Protocol 2: Suzuki Coupling and Saponification to yield 5-Aryl-2-methoxynicotinic acid (Intermediate 2)

This protocol details the Suzuki coupling of Intermediate 1 with a suitable aryl halide, followed by saponification of the resulting ester.

Materials:

  • Intermediate 1

  • Aryl Halide (e.g., a substituted bromobicyclo[2.2.1]heptane derivative)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric Acid (HCl)

Procedure (Suzuki Coupling):

  • In a round-bottom flask, combine Intermediate 1 (1.0 eq), the aryl halide (1.1 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a 4:1:1 mixture of toluene, ethanol, and water.

  • De-gas the mixture with an inert gas for 15 minutes.

  • Heat the reaction to 85 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude ester is typically used in the next step without further purification.

Procedure (Saponification):

  • Dissolve the crude ester in a mixture of THF and water (3:1).

  • Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield Intermediate 2.

Reactant/Reagent Equivalents Typical Yield (over 2 steps)
Intermediate 11.0
Aryl Halide1.1~60-70%
Pd(PPh₃)₄0.05
K₂CO₃2.0
LiOH3.0
Product
5-Aryl-2-methoxynicotinic acid (Intermediate 2)
Protocol 3: Amide Coupling to Synthesize Final RXFP1 Agonist

This protocol describes the final amide bond formation to yield the target RXFP1 agonist.

Materials:

  • Intermediate 2

  • Amine coupling partner (e.g., a derivative of (1R,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add the amine coupling partner (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final RXFP1 agonist.

Reactant/Reagent Equivalents Typical Yield
Intermediate 21.0~40-60%
Amine Partner1.1
HATU1.2
DIPEA3.0

Characterization of RXFP1 Agonist Activity

Protocol 4: In Vitro cAMP Assay

The primary mechanism of action for RXFP1 agonists is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can be measured using a cell-based assay.

Materials:

  • HEK293 cells stably expressing human RXFP1 (HEK-RXFP1)

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Test compounds (synthesized RXFP1 agonists) and a positive control (e.g., Relaxin-2 or ML290)

Procedure:

  • Seed HEK-RXFP1 cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor.

  • Add the diluted compounds to the wells and incubate for 30-60 minutes at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Calculate the EC₅₀ and maximum efficacy (% of positive control) for each compound.

Data Presentation

The following table provides representative data for known small-molecule RXFP1 agonists.

Compound Assay Type Cell Line EC₅₀ (nM) % Efficacy (vs. Relaxin-2)
ML290cAMPHEK-RXFP19695%
AZD-5462cAMPCHO-hRXFP120Not reported
Agonist XcAMPHEK-RXFP115088%
Agonist YcAMPTHP-125092%

RXFP1 Signaling Pathways

RXFP1 activation leads to complex downstream signaling through multiple G-protein subtypes. The primary pathway involves Gαs, but coupling to Gαi/o and Gαq has also been reported, leading to a nuanced cellular response.[1][2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RXFP1 RXFP1 Gs Gαs RXFP1->Gs Activates Gi Gαi/o RXFP1->Gi Activates Gq Gαq RXFP1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gs->AC Stimulates Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates (via Gβγ) Gq->PLC Activates PKA PKA cAMP->PKA Activates Downstream\nEffects Downstream Effects PKA->Downstream\nEffects PKCzeta PKCζ PI3K->PKCzeta Activates PKCzeta->AC Stimulates Anti-fibrotic\nEffects Anti-fibrotic Effects PKCzeta->Anti-fibrotic\nEffects Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular\nResponses Cellular Responses PKC->Cellular\nResponses Ca2->Cellular\nResponses Agonist RXFP1 Agonist Agonist->RXFP1 Binds

Caption: RXFP1 signaling pathways.

References

Application Notes and Protocols for the Preparation and Evaluation of MrgX2 Antagonists Utilizing Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Mas-related G protein-coupled receptor X2 (MrgX2) antagonists, commencing from the readily available starting material, Methyl 5-Bromo-2-methoxynicotinate. MrgX2 is a critical receptor implicated in non-IgE mediated mast cell activation, which contributes to pseudo-allergic reactions and various inflammatory conditions. The development of potent and selective MrgX2 antagonists is a promising therapeutic strategy for these disorders. This guide outlines a representative synthetic pathway to a pyridinone-based MrgX2 antagonist, along with protocols for the biological evaluation of these compounds.

Introduction to MrgX2 and its Antagonism

MrgX2 is a G protein-coupled receptor predominantly expressed on mast cells and sensory neurons.[1][2] Its activation by a wide range of cationic ligands, including certain drugs, neuropeptides, and host defense peptides, leads to mast cell degranulation and the release of inflammatory mediators, independent of the classical IgE/FcεRI pathway.[1][3] This process is implicated in the pathophysiology of various conditions, including drug-induced hypersensitivity, atopic dermatitis, rosacea, and chronic urticaria.[3][4] Consequently, the development of antagonists that can block MrgX2 activation is of significant therapeutic interest.

MrgX2 Signaling Pathway

Upon agonist binding, MrgX2 couples to G proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[5][6] Activation of Gαq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for degranulation.[3][5] The Gαi/o pathway can also contribute to the cellular response.[6] Additionally, MrgX2 activation can trigger β-arrestin recruitment, which may play a role in receptor desensitization and G protein-independent signaling.[6]

MrgX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MrgX2 MrgX2 Gq Gαq/11 MrgX2->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Gq->PLC Activates Ca_release Ca²⁺ Release ER->Ca_release Initiates Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers Agonist Agonist (e.g., Substance P, Drugs) Agonist->MrgX2 Binds

Caption: MrgX2 Signaling Pathway Leading to Mast Cell Degranulation.

Synthesis of a Representative Pyridinone-based MrgX2 Antagonist

This section details a plausible multi-step synthesis of a pyridinone-containing MrgX2 antagonist starting from this compound. This synthetic route is illustrative and may require optimization for specific target molecules.

Synthesis_Workflow Start This compound Step1 Grignard Reaction Start->Step1 Intermediate1 Tertiary Alcohol Intermediate Step1->Intermediate1 Step2 Demethylation/ Cyclization Intermediate1->Step2 Intermediate2 Pyridinone Core Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 Intermediate3 Functionalized Pyridinone Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 FinalProduct Final MrgX2 Antagonist Step4->FinalProduct

Caption: Representative Synthetic Workflow for an MrgX2 Antagonist.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-one

  • Materials: this compound, Methylmagnesium chloride (3 M in THF), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride (NH4Cl), Ethyl acetate, Sodium sulfate (Na2SO4), Silica gel.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Slowly add Methylmagnesium chloride (3.0 eq) dropwise to the solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Step 2: Formation of the Pyridinone Core

  • Materials: Product from Step 1, Pyridinium hydrobromide perbromide or other suitable demethylating/cyclizing agent, Acetic acid or other suitable solvent.

  • Procedure:

    • Dissolve the ketone from Step 1 in a suitable solvent like acetic acid.

    • Add a demethylating agent (e.g., pyridinium hydrobromide perbromide) and heat the mixture to reflux. The reaction will induce demethylation and subsequent cyclization to form the pyridinone ring.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a suitable base.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by chromatography or recrystallization.

Step 3: Suzuki Coupling for Aryl Functionalization

  • Materials: Brominated pyridinone core from Step 2, desired boronic acid or boronate ester, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3 or Cs2CO3), Solvent (e.g., Dioxane/water mixture).

  • Procedure:

    • In a reaction vessel, combine the brominated pyridinone core (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Add the solvent system and degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the product by column chromatography.

Step 4: Amide Coupling to Introduce Side Chain

  • Materials: Arylated pyridinone from Step 3 (assuming it contains a carboxylic acid or amine handle after modification), desired amine or carboxylic acid, Coupling agent (e.g., HATU, HOBt/EDC), Base (e.g., DIPEA), Solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve the carboxylic acid component in the chosen solvent.

    • Add the coupling agent and the base, and stir for a few minutes to activate the acid.

    • Add the amine component to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Wash the organic layer sequentially with dilute acid, dilute base, and brine.

    • Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.

Biological Evaluation of MrgX2 Antagonists

The inhibitory activity of the synthesized compounds on MrgX2 signaling can be assessed using various in vitro functional bioassays.

Assay_Workflow cluster_assays In Vitro Assays Calcium_Assay Calcium Mobilization Assay (FLIPR) Data IC₅₀ Determination Calcium_Assay->Data Degranulation_Assay Degranulation Assay (β-hexosaminidase release) Degranulation_Assay->Data Arrestin_Assay β-Arrestin Recruitment Assay Arrestin_Assay->Data Compound Synthesized Antagonist Compound->Calcium_Assay Compound->Degranulation_Assay Compound->Arrestin_Assay

Caption: General Workflow for In Vitro Evaluation of MrgX2 Antagonists.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release in cells expressing MrgX2.

  • Cell Line: HEK293 cells stably expressing human MrgX2 and a calcium-mobilizing G protein (e.g., Gα15).

  • Materials: MrgX2-expressing HEK293 cells, cell culture medium, Fluo-4 AM calcium indicator dye, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, MrgX2 agonist (e.g., Substance P, Compound 48/80), synthesized antagonist compounds, 384-well black-walled clear-bottom plates, FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

  • Procedure:

    • Cell Plating: Seed the MrgX2-expressing HEK293 cells into 384-well plates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37 °C.

    • Compound Addition: Wash the cells with HBSS/HEPES buffer. Add varying concentrations of the synthesized antagonist or vehicle control to the wells and incubate for 15-30 minutes.

    • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a pre-determined EC80 concentration of the MrgX2 agonist to all wells.

    • Data Acquisition: Measure the fluorescence intensity before and after agonist addition. The change in fluorescence corresponds to the intracellular calcium concentration.

    • Data Analysis: Calculate the percent inhibition of the agonist response for each antagonist concentration. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

  • Cell Line: Human mast cell line LAD2 or primary human mast cells.

  • Materials: LAD2 cells, Tyrode's buffer (supplemented with 0.1% BSA), MrgX2 agonist, synthesized antagonist compounds, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), Triton X-100, 96-well plates.

  • Procedure:

    • Wash LAD2 cells and resuspend in Tyrode's buffer.

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the antagonist or vehicle for 15-30 minutes at 37 °C.

    • Stimulate the cells with an EC50 concentration of an MrgX2 agonist for 30 minutes at 37 °C.

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate. Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.

    • Add the PNAG substrate to both the supernatant and lysate plates and incubate for 1-2 hours at 37 °C.

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

    • Measure the absorbance at 405 nm.

    • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content. Determine the IC50 of the antagonist by plotting the percent inhibition against the antagonist concentration.

Data Presentation: Representative Antagonist Activity

The following table summarizes representative quantitative data for a hypothetical pyridinone-based MrgX2 antagonist, "Compound X," evaluated in the assays described above. This data is illustrative of the expected potency for a successful antagonist candidate.

Assay TypeAgonist Used (Concentration)Cell LineEndpoint MeasuredIC50 (nM) of Compound X
Calcium MobilizationSubstance P (~EC80)HEK293-MrgX2Intracellular Ca²⁺5.2
DegranulationCompound 48/80 (~EC50)LAD2β-Hexosaminidase Release12.8
β-Arrestin RecruitmentSubstance P (~EC80)U2OS-MrgX2-Tangoβ-Arrestin 2 Recruitment8.7

Conclusion

This document provides a comprehensive guide for the synthesis and evaluation of MrgX2 antagonists, using this compound as a key starting material. The detailed protocols for chemical synthesis and biological assays are intended to facilitate the discovery and development of novel therapeutics for MrgX2-mediated diseases. The provided diagrams and data tables offer a clear framework for understanding the underlying science and for practical implementation in a research setting.

References

Application Notes and Protocols for the Trifluoromethylation of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the trifluoromethylation of methyl 5-bromo-2-methoxynicotinate, a key transformation in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1]

Introduction

The conversion of aryl bromides to their trifluoromethylated analogs is a cornerstone of modern medicinal chemistry. Among the various methodologies, copper-catalyzed cross-coupling reactions have gained prominence due to their cost-effectiveness and broad functional group tolerance.[1] This application note focuses on a copper-catalyzed protocol using trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, a widely utilized and relatively economical nucleophilic CF₃ source.[1] Alternative methods employing electrophilic (e.g., Umemoto's reagents) and radical (e.g., Langlois reagent) trifluoromethylating agents are also discussed.[2][3]

Copper-Catalyzed Trifluoromethylation using TMSCF₃

This protocol details a general and robust method for the copper-catalyzed trifluoromethylation of aryl bromides, which can be adapted for this compound.

Reaction Scheme
Experimental Protocol

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium fluoride (KF)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and KF (2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF₃ (1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.[1]

  • Extract the mixture with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-methoxy-5-(trifluoromethyl)nicotinate.[1]

Data Presentation

Table 1: Reaction Parameters for Copper-Catalyzed Trifluoromethylation

ParameterValue/Condition
SubstrateThis compound
ReagentTrimethyl(trifluoromethyl)silane (TMSCF₃)
CatalystCopper(I) iodide (CuI)
Ligand1,10-Phenanthroline
BasePotassium Fluoride (KF)
SolventN,N-Dimethylformamide (DMF)
Temperature100 °C
Reaction Time12 hours

Note: Yields for this specific substrate are not available in the searched literature and would need to be determined experimentally. General yields for copper-catalyzed trifluoromethylation of aryl bromides are often reported in the good to excellent range.

Alternative Trifluoromethylating Reagents

While the copper-catalyzed protocol with TMSCF₃ is a reliable method, other reagents can be employed, each with its own advantages. The choice of reagent can significantly impact reaction efficiency.[2]

Table 2: Comparison of Common Trifluoromethylating Reagents

Reagent ClassSpecific Reagent ExampleReaction TypeKey Advantages
NucleophilicTrimethyl(trifluoromethyl)silane (TMSCF₃)NucleophilicCost-effective, widely available.[1]
ElectrophilicUmemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)ElectrophilicHigh reactivity, effective for a broad range of nucleophiles.[4][5]
RadicalLanglois Reagent (Sodium trifluoromethanesulfinate)RadicalStable, inexpensive, suitable for radical C-H trifluoromethylation.[3][6]

For the trifluoromethylation of activated methylene compounds, electrophilic sulfonium salts like Umemoto's reagents generally provide higher yields compared to other types of reagents.[2] For direct C-H trifluoromethylation of heterocycles, radical methods using the Langlois reagent offer a robust and simple alternative.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed trifluoromethylation of this compound.

Trifluoromethylation_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Start add_reagents Add this compound, CuI, 1,10-Phenanthroline, KF to Schlenk tube start->add_reagents add_solvent Add anhydrous DMF add_reagents->add_solvent add_tmscf3 Add TMSCF3 add_solvent->add_tmscf3 seal_heat Seal tube and heat to 100 °C add_tmscf3->seal_heat cool_quench Cool to RT and quench with NH4Cl (aq) seal_heat->cool_quench extraction Extract with Ethyl Acetate cool_quench->extraction wash_dry Wash with brine and dry over Na2SO4 extraction->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Purify by flash column chromatography concentrate->chromatography end Obtain Methyl 2-methoxy-5-(trifluoromethyl)nicotinate chromatography->end

Caption: General experimental workflow for copper-catalyzed trifluoromethylation.

Signaling Pathway and Catalytic Cycle

The following diagram illustrates a proposed catalytic cycle for the copper-catalyzed trifluoromethylation of an aryl bromide.

Catalytic_Cycle CuI Cu(I) CuCF3 CuCF3 CuI->CuCF3 CuIII_intermediate Ar-Cu(III)-CF3 CuCF3->CuIII_intermediate Oxidative Addition CuIII_intermediate->CuI Regeneration of Catalyst ArCF3 Methyl 2-methoxy-5-(trifluoromethyl)nicotinate CuIII_intermediate->ArCF3 Reductive Elimination ArBr This compound ArBr->CuIII_intermediate TMSCF3 TMSCF3 TMSCF3->CuI Generation of active species

Caption: Proposed catalytic cycle for copper-catalyzed trifluoromethylation.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 5-bromo-2-methoxynicotinate is a highly versatile heterocyclic building block, pivotal in the synthesis of a diverse array of substituted pyridine derivatives. The presence of a bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and heteroatom substituents. The ester and methoxy groups at the 3- and 2-positions, respectively, offer additional sites for functionalization and modulate the electronic properties of the pyridine ring. These characteristics make it a valuable precursor in medicinal chemistry and materials science for creating novel compounds with potential biological activity or specific material properties.[1][2] This document provides detailed protocols for key synthetic transformations utilizing this substrate.

General Experimental Workflow: All cross-coupling reactions require careful handling to ensure an oxygen- and moisture-free environment, which is critical for the stability and activity of the palladium catalyst. A general workflow is outlined below.

G setup Reaction Setup inert Inert Atmosphere (Argon/Nitrogen) setup->inert 1. Flame-dry glassware reagents Addition of Reagents (Substrate, Coupling Partner, Base) inert->reagents catalyst Addition of Catalyst System (Pd Precursor, Ligand) reagents->catalyst reaction Reaction (Heating & Stirring) catalyst->reaction 2. Degas solvent monitor Monitoring (TLC, LC-MS, GC-MS) reaction->monitor 3. Maintain temp. workup Aqueous Work-up & Extraction monitor->workup 4. Upon completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds, such as aryl, heteroaryl, or vinyl boronic acids or esters.[3][4]

References

Application Notes and Protocols: Work-up and Purification of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the work-up and purification of Methyl 5-Bromo-2-methoxynicotinate, a key intermediate in pharmaceutical synthesis. The following sections outline standard procedures for post-reaction work-up, purification via column chromatography, and an alternative recrystallization method.

Introduction

This compound is a substituted pyridine derivative whose purity is critical for the successful synthesis of downstream target molecules in drug development. The synthesis of this intermediate can result in a crude product containing unreacted starting materials, reagents, and side-products. Effective work-up and purification are therefore essential to obtain the desired product with high purity. This document outlines two primary purification strategies: silica gel column chromatography and recrystallization.

Post-Reaction Work-up: Liquid-Liquid Extraction

A standard aqueous work-up is typically the first step after the synthesis of this compound to remove inorganic salts, water-soluble impurities, and catalyst residues.

Experimental Protocol: Liquid-Liquid Extraction
  • Quenching: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate if the reaction was conducted under acidic conditions.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with an organic solvent such as ethyl acetate (3 x 50 mL for a 10 g scale reaction). Ethyl acetate is a common choice due to its good solvency for the product and immiscibility with water.

  • Washing: The combined organic layers are washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual water-soluble impurities and salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification Methods

The crude this compound can be further purified using column chromatography for high purity or by recrystallization if the crude product is a solid and a suitable solvent is found.

Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for purifying this compound to a high degree of purity, typically >98%.

Experimental Protocol: Column Chromatography
  • Stationary Phase Preparation: A slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase is prepared and packed into a glass column.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a more polar solvent like dichloromethane, and then adsorbed onto a small amount of silica gel. The solvent is evaporated to dryness, and the resulting powder is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes or petroleum ether. The fractions are collected in test tubes.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Purification by Recrystallization

Recrystallization can be a more straightforward and scalable purification method if the crude product is a solid and a suitable solvent system is identified.

Experimental Protocol: Recrystallization
  • Solvent Selection: Small-scale solubility tests are performed to identify a suitable solvent or solvent pair. An ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature. Common solvent systems for similar compounds include ethanol/water, or hexanes/ethyl acetate.

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise with heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the purified product.

Data Presentation

The following tables summarize typical quantitative data for the work-up and purification of this compound based on procedures for analogous compounds.

Table 1: Work-up and Purification of this compound

StepMethodSolvents/ReagentsTypical Yield (%)Typical Purity (%)
Work-upLiquid-Liquid ExtractionEthyl Acetate, Water, Brine>95 (crude)70-90
PurificationColumn ChromatographySilica Gel, Hexanes/Ethyl Acetate80-90 (from crude)>98 (by HPLC/NMR)
PurificationRecrystallizationEthanol/Water or Hexanes/Ethyl Acetate70-85 (from crude)>99 (by HPLC/NMR)

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantages
Column Chromatography High purity achievable; good for separating closely related impurities.Can be time-consuming and require large volumes of solvent; may have lower yield due to product loss on the column.
Recrystallization Simple, fast, and scalable; can yield very high purity product.Dependent on finding a suitable solvent; may not be effective for removing all types of impurities; "oiling out" can be an issue.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction Synthesis of Methyl 5-Bromo-2-methoxynicotinate quench Quench Reaction reaction->quench Cool to RT extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product column_chrom Column Chromatography (Silica Gel, Hexanes/EtOAc) crude_product->column_chrom Option 1 recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization Option 2 pure_product Pure Product (>98%) column_chrom->pure_product recrystallization->pure_product

Caption: Workflow for the work-up and purification of this compound.

Purification Decision Pathway

purification_decision start Crude Product (Post-Work-up) is_solid Is the crude product a solid? start->is_solid solubility_test Perform small-scale solubility tests is_solid->solubility_test Yes column_chrom Purify by Column Chromatography is_solid->column_chrom No (Oil) good_solvent Suitable recrystallization solvent found? solubility_test->good_solvent recrystallize Purify by Recrystallization good_solvent->recrystallize Yes good_solvent->column_chrom No end Pure Product recrystallize->end column_chrom->end

Caption: Decision pathway for selecting a purification method.

Troubleshooting & Optimization

Preventing side reactions in Grignard additions to Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Grignard reagents with Methyl 5-Bromo-2-methoxynicotinate. Our aim is to help you mitigate common side reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Grignard addition to this compound?

A1: Due to the multiple reactive sites on this compound, several side reactions can occur. The most prevalent include:

  • Double Addition to the Ester: This is a very common issue where the Grignard reagent reacts twice with the methyl ester, first forming a ketone intermediate which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol.[1]

  • Magnesium-Halogen Exchange: The Grignard reagent can react with the bromo-substituent on the pyridine ring, leading to the formation of a new Grignard reagent at that position. This can result in homo-coupling or reaction with the starting material. Using a "Turbo Grignard" reagent like i-PrMgCl·LiCl can facilitate this exchange.

  • Enolization of the Ester: The Grignard reagent, being a strong base, can deprotonate the carbon alpha to the ester carbonyl group, forming an enolate. This leads to the recovery of starting material upon workup.

  • Reaction with the Pyridine Nitrogen: The Lewis acidic nature of the Grignard reagent can lead to coordination with the pyridine nitrogen, potentially altering the reactivity of the ring and promoting side reactions.

  • Reduction of the Carbonyl Group: If the Grignard reagent possesses β-hydrogens (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the ester to an alcohol via a six-membered transition state.

Q2: My reaction is resulting in a low yield of the desired ketone/tertiary alcohol. What are the likely causes?

A2: Low yields are often attributable to the deactivation of the Grignard reagent or competing side reactions. Key factors to investigate are:

  • Presence of Protic Impurities: Grignard reagents are highly basic and will react with even trace amounts of water, alcohols, or other acidic protons. This will quench the reagent and reduce the effective concentration.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, forming a passivating layer of magnesium oxide (MgO) that inhibits the formation of the Grignard reagent.

  • Formation of Side Products: The side reactions listed in Q1 can consume your starting material and/or Grignard reagent, leading to a lower yield of the desired product.

Q3: How can I prevent the double addition of the Grignard reagent to the methyl ester?

A3: Preventing the second addition to the intermediate ketone is challenging because ketones are generally more reactive than esters towards Grignard reagents.[1][2] However, several strategies can be employed:

  • Use of a Weinreb Amide: Replacing the methyl ester with a Weinreb amide (N-methoxy-N-methylamide) is a highly effective method. The Grignard reagent adds to the Weinreb amide to form a stable chelated intermediate that does not collapse to a ketone until acidic workup, thus preventing over-addition.

  • Steric Hindrance: Employing a sterically bulky Grignard reagent or a sterically hindered ester can sometimes allow for the isolation of the ketone, although this is not a universally applicable solution.[2]

  • Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the initial addition and allow for quenching before the second addition occurs, though this often comes at the cost of slower reaction rates.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent (moisture, oxidized Mg). 2. Competing side reactions (enolization, reduction).1. Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, high-quality magnesium turnings. Activate Mg with iodine or 1,2-dibromoethane. 2. Use a less basic Grignard reagent (e.g., an aryl Grignard). Run the reaction at a lower temperature.
Formation of a Tertiary Alcohol Instead of a Ketone Double addition of the Grignard reagent to the ester.1. Use a Weinreb amide derivative of the starting material. 2. Add the Grignard reagent slowly at a low temperature. 3. Use a sterically hindered Grignard reagent.
Presence of Homo-coupled Byproducts (e.g., Bipyridines) Magnesium-halogen exchange followed by coupling.1. Use a less reactive Grignard reagent for the exchange, such as i-PrMgCl. 2. Consider using a "Turbo Grignard" (i-PrMgCl·LiCl) at low temperatures to control the exchange.[3]
Recovery of Starting Material Enolization of the ester by the Grignard reagent.1. Use a less basic Grignard reagent. 2. Add the Grignard reagent to the ester solution at a low temperature.

Quantitative Data

The following table summarizes yields for Grignard reactions on substrates similar to this compound, illustrating the impact of reaction conditions.

SubstrateGrignard ReagentConditionsProductYield (%)Reference
3,5-dibromo-2-methoxypyridinesBu₂Mg·2LiORToluene, 25 °C, 1 h3-bromo-5-allyl-2-methoxypyridine81
3,5-dibromo-2-methoxypyridinesBu₂Mg·2LiORToluene, 25 °C, 1 h3-bromo-5-(dicyclopropyl(hydroxy)methyl)-2-methoxypyridine53
4-methoxy-2-methylpyridineEtMgBrCH₂Cl₂, -78 °CDearomatized addition product66[4]
4-methoxyquinolineEtMgBrCH₂Cl₂, -78 °CDearomatized addition product75[4]

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to an Ester (to form a tertiary alcohol)

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (2.2 equivalents). In the dropping funnel, place a solution of the corresponding alkyl/aryl bromide (2.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and heat). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Addition to Ester: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromine-Magnesium Exchange using i-PrMgCl·LiCl

  • Preparation: Under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask.

  • Exchange Reaction: Cool the solution to the desired temperature (e.g., -10 °C to -78 °C). Add a solution of i-PrMgCl·LiCl (1.1 equivalents) dropwise. Stir the mixture for the specified time (e.g., 1.5 hours) at that temperature.

  • Reaction with Electrophile: Add the desired electrophile (e.g., an aldehyde or ketone, 1.2 equivalents) to the newly formed Grignard reagent and stir for several hours, allowing the reaction to slowly warm to room temperature.

  • Workup and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

Grignard_Side_Reactions cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Start This compound + RMgX Ketone Ketone Intermediate Start->Ketone 1st Addition Double_Addition Unwanted Tertiary Alcohol (Double Addition) Start->Double_Addition Over-reaction Mg_Halogen_Exchange Mg-Halogen Exchange Product Start->Mg_Halogen_Exchange Exchange at C-Br Enolization Enolate Intermediate Start->Enolization Deprotonation Tertiary_Alcohol Tertiary Alcohol Product Ketone->Tertiary_Alcohol 2nd Addition (often desired) Reduction Reduction Product Ketone->Reduction Hydride Transfer

Caption: Main reaction pathways and common side reactions.

Troubleshooting_Workflow decision decision solution solution start Low Yield or No Reaction q1 Is the Grignard reagent active? start->q1 sol1 Use anhydrous conditions. Activate Mg. q1->sol1 No q2 Are there side products? q1->q2 Yes sol2 Optimize temperature. Change Grignard reagent. q2->sol2 Yes q3 Is starting material recovered? q2->q3 No sol3 Lower temperature. Use less basic Grignard. q3->sol3 Yes

Caption: A logical workflow for troubleshooting common issues.

experimental_workflow prep 1. Prepare Anhydrous Setup grignard_formation 2. Form Grignard Reagent (RMgX) prep->grignard_formation addition 3. Add Ester to RMgX at Low Temp. grignard_formation->addition reaction 4. Stir and Monitor Reaction addition->reaction workup 5. Quench and Extract reaction->workup purify 6. Purify Product workup->purify

Caption: A general experimental workflow for the reaction.

References

Technical Support Center: Optimizing Sonogashira Reactions with Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 5-Bromo-2-methoxynicotinate in Sonogashira cross-coupling reactions. Below, you will find troubleshooting advice and frequently asked questions to help optimize your catalyst loading and overcome common experimental challenges.

Troubleshooting Guide

Issue 1: Low to No Product Yield

  • Question: My Sonogashira reaction with this compound is resulting in a low yield or no product at all. What are the primary factors to investigate?

  • Answer: When encountering low or no product yield, a systematic approach to troubleshooting is crucial. The key areas to investigate include the activity of your catalyst, the reaction conditions, and the purity of your reagents.[1]

    • Catalyst and Ligand:

      • Palladium Catalyst Activity: Ensure you are using a fresh batch of palladium catalyst or one that has been stored correctly under an inert atmosphere.[1] Precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources such as Pd(PPh₃)₄, which can be sensitive to air and moisture.[1]

      • Appropriate Ligand Selection: The electron-deficient nature of the pyridine ring in your substrate can make oxidative addition more challenging. Consider using bulky, electron-rich phosphine ligands like P(t-Bu)₃ or dppf, which can improve the rate of the reaction.[1][2]

    • Reaction Environment:

      • Inert Atmosphere: Sonogashira reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.[2] Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.[1]

      • Solvent Choice: The solvent must be capable of dissolving all reaction components.[1] Common choices include THF, DMF, and acetonitrile.[2] Note that DMF has been reported to slow down some Sonogashira reactions.[1]

      • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is necessary to deprotonate the alkyne.[1][2] Ensure the base is dry and used in excess.[1]

    • Reagent Quality:

      • Purity of Starting Materials: Impurities in either the this compound or the terminal alkyne can poison the catalyst.[1] Purification of starting materials may be necessary.

      • Copper Co-catalyst: If you are using a traditional Sonogashira protocol, the copper(I) iodide (CuI) co-catalyst should be fresh as it can degrade over time.[1]

Issue 2: Catalyst Deactivation (Formation of Palladium Black)

  • Question: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?

  • Answer: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst deactivation.[2] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[2]

    • Causes:

      • Presence of oxygen in the reaction.[2]

      • Impurities in reagents or solvents.[2]

      • Excessively high reaction temperatures.[2]

      • Inappropriate ligand choice that does not sufficiently stabilize the Pd(0) species.

    • Solutions:

      • Ensure thorough degassing of solvents and reagents and maintain a strict inert atmosphere.

      • Use high-purity reagents and solvents.

      • Screen for the optimal reaction temperature; aryl bromides typically require heating, but excessive heat can be detrimental.[2]

      • Employ bulky, electron-rich ligands that can stabilize the active catalyst.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting catalyst loading for the Sonogashira reaction with this compound?

    • A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[2] For highly optimized systems, the loading can often be reduced to 0.5-1 mol%.[2] Conversely, for a challenging coupling, a higher initial loading of up to 10 mol% might be necessary.[2]

  • Q2: How does the electronic nature of this compound affect the reaction?

    • A2: The pyridine ring, particularly with the electron-withdrawing ester group, makes the aryl bromide electron-deficient. This generally favors the oxidative addition step, which is often rate-limiting.[3] However, the nitrogen atom in the pyridine ring can also coordinate to the palladium center, potentially leading to catalyst deactivation.[4]

  • Q3: Is a copper co-catalyst always necessary?

    • A3: No, copper-free Sonogashira reactions are possible and often preferred to avoid the formation of alkyne homocoupling byproducts.[1] These protocols may require specific ligands or different reaction conditions to facilitate the catalytic cycle without copper.

  • Q4: What is the general reactivity trend for aryl halides in Sonogashira couplings?

    • A4: The general reactivity trend is Aryl-I > Aryl-OTf > Aryl-Br > Aryl-Cl.[1][5] Since you are using an aryl bromide, it will be less reactive than the corresponding iodide and will likely require heating to proceed at a reasonable rate.[5]

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst Loading Optimization

ParameterRecommended RangeNotes
Pd Catalyst Loading 1 - 5 mol%Start with 2-3 mol% and adjust based on conversion.
Copper Co-catalyst (CuI) 1 - 10 mol%Essential for the traditional Sonogashira mechanism.[2]
Ligand PPh₃, P(t-Bu)₃, dppfBulky ligands can be beneficial for hindered substrates.[2]
Base Et₃N, DIPEAOften used as both the base and a co-solvent.[2]
Solvent THF, DMF, AcetonitrileMust be anhydrous and deoxygenated.[2]
Temperature Room Temp - 100 °CAryl bromides typically require heating.[2]

Experimental Protocols

General Protocol for Sonogashira Coupling with this compound

This is a representative, generalized procedure that should be optimized for your specific alkyne and laboratory setup.

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (1-5 mol%), and any solid ligand.

  • Inert Atmosphere: Seal the vessel, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2-3 equivalents) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Reaction Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep_1 Add Pd catalyst, CuI, and ligand to a flame-dried Schlenk tube prep_2 Establish inert atmosphere (Ar/N2) prep_1->prep_2 prep_3 Add this compound & alkyne prep_2->prep_3 prep_4 Add degassed solvent and base prep_3->prep_4 reaction Heat to desired temperature (e.g., 60-80 °C) prep_4->reaction monitor Monitor progress by TLC/GC-MS reaction->monitor workup_1 Cool to RT and dilute with organic solvent monitor->workup_1 workup_2 Filter through celite workup_1->workup_2 workup_3 Aqueous wash (NH4Cl, brine) workup_2->workup_3 workup_4 Dry, concentrate, and purify via column chromatography workup_3->workup_4

Caption: A generalized experimental workflow for optimizing catalyst loading.

Troubleshooting_Sonogashira Troubleshooting Logic for Low Yield in Sonogashira Reactions cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues start Low or No Product Yield catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions catalyst->conditions Catalyst OK cat_sol_1 Use fresh Pd catalyst & CuI catalyst->cat_sol_1 Issue Found cat_sol_2 Screen bulky, electron-rich ligands (e.g., P(t-Bu)3) catalyst->cat_sol_2 Issue Found cat_sol_3 Increase catalyst loading (e.g., to 5 mol%) catalyst->cat_sol_3 Issue Found reagents Assess Reagent Quality conditions->reagents Conditions OK cond_sol_1 Ensure strict inert atmosphere conditions->cond_sol_1 Issue Found cond_sol_2 Thoroughly degas solvents conditions->cond_sol_2 Issue Found cond_sol_3 Optimize temperature (screen 60-100 °C) conditions->cond_sol_3 Issue Found reag_sol_1 Purify starting materials reagents->reag_sol_1 Issue Found reag_sol_2 Use anhydrous solvents and dry base reagents->reag_sol_2 Issue Found

Caption: A decision tree for troubleshooting common Sonogashira reaction issues.

References

Technical Support Center: Purification of Methyl 5-Bromo-2-methoxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 5-Bromo-2-methoxynicotinate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-methoxynicotinic acid or its methyl ester.

  • 5-Bromo-2-methoxynicotinic acid: This is the product of hydrolysis of the methyl ester. This can occur if the reaction mixture is exposed to water under acidic or basic conditions, or during aqueous work-up procedures.

  • Over-brominated or under-brominated species: Depending on the brominating agent and reaction conditions, impurities with either no bromine or more than one bromine atom on the pyridine ring may be present.

  • Positional Isomers: In some synthetic pathways, isomers with the substituents at different positions on the pyridine ring may be formed.

  • Hydrolysis of the methoxy group: Under strong acidic conditions, the 2-methoxy group can be hydrolyzed to a 2-hydroxy group, forming Methyl 5-bromo-2-hydroxynicotinate.[1]

Q2: My crude product is an oil, but the pure compound is a solid. What purification method should I use?

A2: If your crude product is an oil and the pure compound is a solid (this compound has a reported melting point of 100-102 °C), column chromatography is the most suitable initial purification method.[2] Recrystallization can be attempted after a primary purification by chromatography if further enhancement of purity is needed.

Q3: I am observing significant peak tailing during column chromatography of my compound. What could be the cause and how can I fix it?

A3: Peak tailing for pyridine derivatives on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen of the pyridine ring with acidic silanol groups on the surface of the silica gel.

  • Solution: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to your eluent. This will compete for the active sites on the silica gel and lead to more symmetrical peaks.

Q4: I am losing my methoxy group during purification. How can I prevent this?

A4: The 2-methoxy group on the pyridine ring can be susceptible to cleavage under acidic conditions, leading to the formation of the corresponding 2-hydroxy derivative.[1]

  • Solution: Avoid using strongly acidic conditions during work-up and purification. If acidic washes are necessary, use dilute acids and minimize contact time. When performing chromatography, avoid highly acidic additives in the mobile phase. Neutral or basic alumina can be considered as an alternative stationary phase to silica gel if acid sensitivity is a major concern.

Q5: My ester group is being hydrolyzed. What are the best practices to avoid this?

A5: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, especially in the presence of water.

  • Solution: Ensure all solvents and reagents used for work-up and purification are anhydrous. Avoid prolonged exposure to acidic or basic aqueous solutions. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately dry the organic layer.

Troubleshooting Guides

Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Product does not move from the baseline (low Rf) Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product runs with the solvent front (high Rf) Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of product and impurities The chosen eluent system has poor selectivity.Screen different solvent systems using Thin Layer Chromatography (TLC). Try combinations like dichloromethane/methanol or toluene/ethyl acetate. A shallower solvent gradient during elution can also improve separation.
Streaking of spots on TLC and broad bands on the column Strong interaction with the silica gel due to the basicity of the pyridine nitrogen. The sample may be overloaded.Add a small amount (0.1-1%) of triethylamine or pyridine to the eluent. Reduce the amount of crude material loaded onto the column.
Product degradation on the column The silica gel is too acidic, causing hydrolysis of the methoxy or ester group.Deactivate the silica gel by treating it with triethylamine before preparing the column slurry. Alternatively, use a less acidic stationary phase like neutral alumina.
Recrystallization
Symptom Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent Incorrect solvent choice or insufficient solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Try common solvents for pyridine derivatives like ethanol, isopropanol, or ethyl acetate. Add more solvent in small portions until the solid dissolves.
Product "oils out" instead of crystallizing The solution is supersaturated, or the boiling point of the solvent is too high, leading to the product melting before dissolving.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly. Using a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also prevent oiling out.
No crystal formation upon cooling The solution is too dilute, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Cool the solution in an ice bath or even a freezer to induce crystallization. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available.
Colored crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter the hot solution through celite before allowing it to cool. A second recrystallization may be necessary.
Low recovery of purified product The product has significant solubility in the cold solvent, or too much solvent was used.Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for a Representative Purification

Compound Eluent System (Hexane:Ethyl Acetate) Typical Rf Value
Starting Material (e.g., 2-methoxynicotinate)7:3~0.6
This compound 7:3 ~0.4
5-Bromo-2-methoxynicotinic acid (hydrolysis impurity)7:3~0.1 (may streak)

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Purification Efficiency Comparison

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Typical Yield Notes
Column Chromatography (Silica gel, Hexane/EtOAc gradient)~85%>98%70-85%Effective for removing a wide range of impurities.
Recrystallization (e.g., Ethanol/Water)>95%>99.5%80-90%Best for removing small amounts of impurities from an already relatively pure solid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC of the crude material using a solvent system of hexane and ethyl acetate. A good starting ratio is 7:3. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Pack a column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for larger scales, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Start the elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 9:1 to 7:3 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the solid when hot but not at room temperature.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Mandatory Visualizations

G cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Crude this compound tlc TLC Analysis start->tlc column Column Chromatography tlc->column Multiple Spots / Oily recrystallize Recrystallization tlc->recrystallize One Major Spot / Solid separation Good Separation? column->separation oiling_out Oiling Out? recrystallize->oiling_out streaking Streaking/Tailing? add_base Add Base to Eluent streaking->add_base Yes change_eluent Change Eluent System streaking->change_eluent No separation->streaking No end_node Pure Product separation->end_node Yes no_crystals No Crystals? oiling_out->no_crystals No slow_cool Cool Slowly / Change Solvent oiling_out->slow_cool Yes induce_xtal Induce Crystallization no_crystals->induce_xtal no_crystals->end_node Crystals Form add_base->column change_eluent->column slow_cool->recrystallize induce_xtal->recrystallize

Caption: A workflow for troubleshooting the purification of this compound.

References

Technical Support Center: NMR Analysis of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in Methyl 5-Bromo-2-methoxynicotinate.

Disclaimer

Crucially, the NMR chemical shift values provided in this guide for this compound and its potential impurities are predicted or estimated based on analogous structures and general principles of NMR spectroscopy. A definitive identification and quantification of impurities require comparison with a certified reference standard of pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum shows more than the expected number of signals for this compound. What could be the reason?

A1: The presence of extra signals in your ¹H NMR spectrum strongly suggests the presence of impurities. These impurities could include:

  • Starting Materials: Incomplete reaction could leave residual starting materials. Identify the starting materials used in your synthesis and compare their known NMR spectra to the signals in your sample's spectrum.

  • Reagents and Solvents: Residual solvents from the reaction or purification process are a common source of extraneous peaks.

  • Side Products: Unwanted side reactions can generate structurally related impurities.

  • Degradation Products: The compound may have degraded due to factors like exposure to moisture, light, or extreme temperatures.

Q2: I observe a broad singlet around 12-13 ppm in my ¹H NMR spectrum. What could this be?

A2: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This likely indicates the presence of 5-Bromo-2-methoxynicotinic acid , which can be formed by the hydrolysis of the methyl ester group of your target compound. The presence of moisture can facilitate this degradation.

Q3: My ¹H NMR spectrum has a singlet around 2.50 ppm and another at 3.33 ppm. What are these signals?

A3: These signals are very common laboratory solvent impurities. The singlet at approximately 2.50 ppm is characteristic of dimethyl sulfoxide (DMSO-d₆), while the signal around 3.33 ppm is often attributed to water in DMSO-d₆. If you are using a different deuterated solvent, you will need to consult a solvent impurity chart. For instance, residual chloroform (CHCl₃) in CDCl₃ appears at 7.26 ppm, and water in CDCl₃ can appear around 1.56 ppm.

Q4: How can I confirm if an unknown peak is an impurity or a part of my target molecule's spectrum?

A4: To distinguish between your compound and an impurity, you can perform the following:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons. If a signal does not show expected correlations to the main structure, it is likely an impurity.

  • Spiking Experiment: Add a small amount of a suspected impurity (if available) to your NMR sample and re-acquire the spectrum. An increase in the intensity of the peak confirms the identity of that impurity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the components of your sample and provide their mass-to-charge ratios, which is invaluable for identifying unknown impurities.

Quantitative Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. These are estimations and should be used as a guide. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Compound NameProtonPredicted Chemical Shift (δ)Multiplicity
This compound H4~8.3d
H6~8.1d
OCH₃ (ester)~3.9s
OCH₃ (ether)~4.0s
5-Bromo-2-methoxynicotinic acidH4~8.2d
H6~8.0d
OCH₃~4.0s
COOH~13.0br s
5-Bromonicotinic acidH2~9.0d
H4~8.8dd
H6~8.4d
COOH~13.5br s

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Compound NameCarbonPredicted Chemical Shift (δ)
This compound C=O~165
C2~160
C6~150
C4~145
C3~115
C5~110
OCH₃ (ester)~53
OCH₃ (ether)~55
5-Bromo-2-methoxynicotinic acidC=O~167
C2~160
C6~150
C4~145
C3~115
C5~110
OCH₃~55
5-Bromonicotinic acidC=O~168
C2~152
C6~155
C4~140
C3~130
C5

Experimental Protocols

Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which your compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2][3] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.[1]

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Visualizations

References

Technical Support Center: Overcoming Poor Solubility of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with Methyl 5-Bromo-2-methoxynicotinate in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a bromo-substituted aromatic ester. Generally, such compounds exhibit low solubility in polar protic solvents like water and alcohols, and higher solubility in polar aprotic solvents and some non-polar aromatic solvents. The presence of the bromo and methoxy groups, along with the ester functionality, influences its polarity and hydrogen bonding capabilities, making solvent selection crucial for successful reactions.

Q2: Why is my reaction with this compound proceeding slowly or not at all?

A2: Poor solubility of this compound in your chosen reaction medium is a common reason for slow or incomplete reactions. When a reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a significantly reduced reaction rate. It is essential to ensure that the compound is sufficiently solubilized to allow for efficient interaction with other reagents.

Q3: Can I simply increase the temperature to improve the solubility?

A3: Increasing the temperature often enhances the solubility of a compound. However, this approach should be used with caution. Elevated temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted side products. It is important to consider the thermal stability of all components in your reaction mixture before increasing the temperature.

Q4: Are there any alternative, solvent-free methods for reactions involving poorly soluble starting materials?

A4: Yes, mechanochemical methods, such as ball milling, offer a solvent-free alternative for reactions with insoluble reactants.[1] This technique uses mechanical force to initiate chemical reactions in the solid state, eliminating the need for solvents altogether.[1]

Troubleshooting Guide

This guide provides a systematic approach to overcoming the poor solubility of this compound.

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Caption: Troubleshooting workflow for poor solubility.

Data Presentation: Estimated Solubility of this compound

The following table provides estimated solubility data for this compound in common organic solvents based on the principle of "like dissolves like" and the properties of structurally similar compounds. Note: This data is for estimation purposes only and should be confirmed experimentally.

SolventSolvent TypeEstimated Solubility (mg/mL) at 25°C
Dichloromethane (DCM)Chlorinated> 50
ChloroformChlorinated> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Tetrahydrofuran (THF)Ethereal20 - 50
1,4-DioxaneEthereal20 - 50
AcetonitrilePolar Aprotic10 - 20
Ethyl AcetateEster10 - 20
TolueneAromatic Hydrocarbon5 - 10
MethanolPolar Protic< 5
EthanolPolar Protic< 5
WaterPolar Protic< 0.1

Experimental Protocols

Protocol for Determining a More Precise Solubility (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a constant temperature.

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// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; }

Caption: Workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Protocol for Enhancing Solubility Using a Co-solvent System

Methodology:

  • Initial Dissolution Attempt: In the reaction vessel, suspend this compound in the primary reaction solvent.

  • Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent in which the compound is known to have higher solubility (e.g., adding DMF or THF to a reaction in toluene).

  • Observation: Continue adding the co-solvent dropwise until the this compound is fully dissolved.

  • Solvent Ratio: Note the final ratio of the primary solvent to the co-solvent. It is important to consider the potential effect of the co-solvent on the reaction kinetics and outcome.

Protocol for Improving Dissolution Rate with Sonication

Methodology:

  • Preparation: Place the desired amount of this compound and the chosen solvent or solvent system in the reaction vessel.

  • Sonication: Place the vessel in an ultrasonic bath.

  • Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent.

  • Monitoring: Visually monitor the dissolution process. Sonication can be applied continuously or in intervals until the solid is fully dissolved or no further dissolution is observed. Be mindful of potential temperature increases due to sonication and use a cooling bath if necessary.

References

Minimizing debromination of Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-Bromo-2-methoxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, with a focus on minimizing the undesired debromination side reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₃. It serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its strategic placement of bromo, methoxy, and methyl ester functional groups allows for diverse chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q2: What is debromination and why is it a problem?

Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of Methyl 2-methoxynicotinate as a significant byproduct. This side reaction reduces the yield of the desired product, complicates purification, and consumes valuable starting material. The electron-withdrawing nature of the pyridine nitrogen and the ester group can make the C-Br bond more susceptible to cleavage under certain reaction conditions.[1]

Q3: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These reactive intermediates can arise from several sources, including:

  • The base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1]

  • The solvent: Protic solvents like alcohols or residual water can serve as a source of hydrides.

  • Impurities: Trace impurities in the reagents or solvents can also contribute to the formation of Pd-H.

Once formed, the Pd-H species can react with the starting material in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions with this compound.

Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant amount of Methyl 2-methoxynicotinate alongside the desired coupled product.

  • The isolated yield of the desired product is lower than expected.

Possible Causes and Solutions:

CauseRecommended SolutionRationale
Aggressive Base Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Milder bases are less likely to generate the palladium-hydride species responsible for debromination.[1]
Suboptimal Ligand Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.These ligands promote the desired reductive elimination step of the cross-coupling cycle, which outcompetes the debromination pathway. Their bulk can also sterically hinder the approach of hydride species to the palladium center.
High Reaction Temperature Lower the reaction temperature. Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress.Higher temperatures can accelerate the formation of Pd-H species and other decomposition pathways.
Non-degassed Solvents Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.Oxygen can lead to catalyst decomposition and promote side reactions.[1]
Issue 2: Low Yield and Significant Debromination in Buchwald-Hartwig Amination

Symptoms:

  • The primary product observed is the debrominated starting material, with low conversion to the desired aminated product.

  • Formation of palladium black (catalyst decomposition) is observed.

Possible Causes and Solutions:

CauseRecommended SolutionRationale
Base and Ligand Mismatch For Buchwald-Hartwig reactions, a combination of a strong, sterically hindered base (e.g., LHMDS, KHMDS) with a suitable bulky phosphine ligand (e.g., RuPhos, BrettPhos) is often crucial.This combination can prevent unproductive side reactions like beta-hydride elimination, which can lead to debromination.
Catalyst Inhibition The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle.Using bulky ligands can prevent this inhibitory coordination and maintain catalyst activity.[1]
Inappropriate Solvent Screen aprotic polar solvents. While toluene and dioxane are common, switching to a solvent like CPME or 2-MeTHF can sometimes suppress side reactions.The solvent can influence the solubility of reagents and intermediates, as well as the rate of desired versus undesired reaction pathways.
Water Content Ensure all reagents and solvents are anhydrous.Water can be a source of hydrides, leading to increased debromination.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions with substituted bromopyridines, offering a guide for optimizing reactions with this compound.

Table 1: Effect of Base and Ligand on Suzuki-Miyaura Coupling of a Substituted Bromopyridine

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O1006525
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O9092<5
3Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O858510
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)Dioxane/H₂O80>95<2

Data is representative and compiled from reactions with structurally similar bromopyridines.

Table 2: Effect of Ligand and Base on Buchwald-Hartwig Amination of a Substituted Bromopyridine

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of Aminated Product (%)Yield of Debrominated Product (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1007020
2Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane90888
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene11094<5
4Pd(OAc)₂ (2)BrettPhos (4)KHMDS (1.5)CPME100>95<3

Data is representative and compiled from reactions with structurally similar bromopyridines.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Debromination

This protocol provides a robust method for the Buchwald-Hartwig amination of this compound, aiming for high yield and minimal debromination.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq.)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, RuPhos, and LHMDS.

  • Add this compound to the Schlenk tube.

  • Seal the tube, remove from the glovebox, and place it on a Schlenk line.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Aryl-Pd(II)-Ar'(L2) Ar-Br Ar-Br Ar-Br->Aryl-Pd(II)-Br(L2) Base Base Base->Aryl-Pd(II)-Ar'(L2) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Solids to Schlenk Flask (Aryl Bromide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Catalyst and Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Quench E->F Reaction Complete G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J Debromination_Pathway Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2)->H-Pd(II)-Br(L2) Hydride Transfer H-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination Ar-H Ar-H H-Pd(II)-Br(L2)->Ar-H Hydride Source\n(Base, Solvent) Hydride Source (Base, Solvent) Ar-Br Ar-Br Ar-Br->Aryl-Pd(II)-Br(L2) Hydride Source Hydride Source Hydride Source->H-Pd(II)-Br(L2)

References

Stability of Methyl 5-Bromo-2-methoxynicotinate under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyl 5-Bromo-2-methoxynicotinate under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound under basic conditions?

The primary stability concern is the hydrolysis of the methyl ester group. Like most esters, this compound is susceptible to base-catalyzed hydrolysis, which will convert the methyl ester to the corresponding carboxylate salt. Subsequent acidic workup would yield 5-Bromo-2-methoxynicotinic acid. This is a common reaction for esters of nicotinic acid and its derivatives.

Q2: What are the typical basic conditions that can lead to the hydrolysis of this compound?

Aqueous basic conditions are most likely to cause hydrolysis. This includes the use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of water. Weaker bases, such as potassium carbonate (K₂CO₃), can also promote hydrolysis, especially at elevated temperatures or with prolonged reaction times. The rate of hydrolysis is dependent on the concentration of the base, the temperature, and the presence of water.

Q3: Is the 2-methoxy group on the pyridine ring stable under basic conditions?

The 2-methoxy group, an ether linkage, is generally more stable than the methyl ester under basic conditions typically used in organic synthesis. Cleavage of aryl ethers usually requires harsh conditions, such as very strong bases or high temperatures, that are not commonly employed for simple ester manipulations. Therefore, under standard basic conditions for reactions such as saponification or those involving amine nucleophiles, the 2-methoxy group is expected to remain intact.

Q4: Can I use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with this compound?

Yes, non-nucleophilic organic bases like triethylamine or diisopropylethylamine are generally compatible with this compound and are less likely to cause hydrolysis of the ester compared to aqueous inorganic bases. However, if water is present in the reaction mixture, some degree of hydrolysis may still occur, especially at higher temperatures.

Q5: How can I monitor the stability of this compound during my reaction?

The stability of the starting material and the formation of any degradation products can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a standard of the starting material, you can assess the extent of any decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product and presence of a more polar byproduct. The more polar byproduct is likely the hydrolyzed carboxylic acid (5-Bromo-2-methoxynicotinic acid). This indicates that the ester is not stable under your reaction conditions.- Modify Reaction Conditions: If possible, reduce the reaction temperature and time. - Choice of Base: If using a strong aqueous base, consider switching to a weaker inorganic base (e.g., K₂CO₃) or a non-nucleophilic organic base (e.g., TEA, DIPEA). - Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions to minimize water-driven hydrolysis. Use dry solvents and reagents.
Complete consumption of starting material but no desired product is formed. This could indicate that both the starting material has reacted and the desired product is also unstable under the reaction conditions, or that the primary reaction is hydrolysis.- Analyze Byproducts: Identify the major byproduct. If it is the hydrolyzed acid, the conditions are too harsh for the ester. - Protecting Groups: If the desired reaction requires conditions that are too harsh for the ester, consider if a different synthetic route or the use of protecting groups is feasible.
Inconsistent reaction outcomes. This may be due to variable amounts of water in the reaction, leading to inconsistent levels of hydrolysis.- Standardize Conditions: Ensure consistent and stringent drying of all solvents and reagents for every reaction. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help to exclude atmospheric moisture.

Potential Degradation Pathway

Under basic conditions, the most probable degradation pathway for this compound is the hydrolysis of the methyl ester to form the corresponding carboxylate.

G cluster_main Base-Catalyzed Hydrolysis A This compound B Intermediate A->B OH⁻ C 5-Bromo-2-methoxynicotinate B->C Loss of Methoxide D Methanol B->D Protonation G start Start dry Ensure Anhydrous Conditions (Dry Solvents & Reagents) start->dry setup Set up Reaction Under Inert Atmosphere (N₂ or Ar) dry->setup add_sm Add this compound and other reagents (except base) setup->add_sm cool Cool Reaction Mixture (e.g., to 0 °C) add_sm->cool add_base Add Base Solution Dropwise cool->add_base monitor Monitor Reaction Progress (TLC, HPLC, or LC-MS) add_base->monitor workup Aqueous Workup (if necessary) monitor->workup extract Extract with Organic Solvent workup->extract purify Purify Product extract->purify end End purify->end

Technical Support Center: Air-Sensitive Handling for Methyl 5-Bromo-2-methoxynicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 5-Bromo-2-methoxynicotinate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during air-sensitive reactions involving this substrate.

Section 1: Frequently Asked Questions (FAQs) on Air-Sensitive Techniques

This section covers fundamental questions about the proper handling of air-sensitive reagents and reactions, crucial for the success of cross-coupling and other organometallic reactions with this compound.

Q1: Why are air-sensitive techniques necessary for reactions with this compound?

A1: Many reagents used in common cross-coupling reactions, such as palladium catalysts (in their active Pd(0) state) and phosphine ligands, are sensitive to oxygen and moisture.[1][2] Exposure to air can lead to:

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to an inactive state, often observed as the formation of palladium black.[1]

  • Ligand Degradation: Electron-rich phosphine ligands are prone to oxidation, forming phosphine oxides that do not effectively coordinate with the palladium center, thus inhibiting catalysis.[1]

  • Side Reactions: The presence of water can lead to hydrolysis of the methyl ester group in your substrate or product and can also promote side reactions like protodeboronation in Suzuki couplings.

Q2: What is the difference between a glovebox and a Schlenk line, and when should I use each?

A2: Both are essential for handling air-sensitive materials, but they serve different primary purposes.[1]

FeatureGloveboxSchlenk Line
Environment Sealed chamber with a continuously purified inert atmosphere (N₂ or Ar).[1][3]Glassware is connected to a dual-manifold providing vacuum and inert gas.[1]
Primary Use Weighing and preparing solids, making stock solutions of sensitive reagents.[1][3]Performing reactions, transferring solvents, and conducting filtrations under an inert atmosphere.[1]
Manipulation Direct handling of materials using integrated gloves.[1][3]Indirect manipulation using syringes, cannulas, and specialized glassware.[4]

Recommendation: For optimal results, a combination is often best. For example, weigh your palladium catalyst and phosphine ligand in a glovebox, prepare a stock solution, and then use a syringe to add it to your reaction vessel on a Schlenk line.[1]

Q3: How do I properly degas my solvents, and which method is best?

A3: Degassing is critical to remove dissolved oxygen. Common methods include:

MethodDescriptionBest For
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied, and then it is thawed. This cycle is repeated three times.[4]Most effective method for removing dissolved gases.[4]
Sparging (Bubbling) An inert gas (Ar or N₂) is bubbled through the solvent for an extended period (e.g., 30-60 minutes).A simpler, though less effective, method suitable for many applications.
Vacuum Sonication The solvent is sonicated under a light vacuum and then backfilled with inert gas. This cycle is repeated multiple times.A quick method for rough degassing.

For most palladium-catalyzed reactions, the Freeze-Pump-Thaw method is highly recommended to ensure a truly inert environment.

Q4: My reaction with a bromopyridine substrate is failing. What are the most likely causes?

A4: Bromopyridines, including this compound, can be challenging substrates. Common reasons for failure include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2][5]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive.[5]

  • Side Reactions: Protodeboronation (in Suzuki reactions), homocoupling of coupling partners, and hydrodehalogenation (debromination) are common side reactions.[2][5][6]

Solutions often involve using bulky phosphine ligands to shield the palladium, optimizing the base and temperature, and ensuring a strictly inert atmosphere.[5]

Section 2: Troubleshooting Guides for Common Reactions

This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Issue: Low or No Product Yield

Potential CauseRecommended Solution
Catalyst Inhibition by Pyridine Nitrogen Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically hinder pyridine coordination.[5]
Protodeboronation of Boronic Acid Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[5][6]
Inefficient Transmetalation Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl substrates.[2]
Formation of Palladium Black Ensure thorough degassing. Lower the reaction temperature and/or use a higher ligand-to-palladium ratio to improve catalyst stability.[1]
Homocoupling of Boronic Acid Rigorously degas all solvents and the reaction mixture to remove oxygen.[5][6]
Buchwald-Hartwig Amination

Issue: Incomplete Conversion or Catalyst Deactivation

Potential CauseRecommended Solution
Catalyst Poisoning by Pyridine Employ bulky ligands (e.g., XPhos, tBuXPhos) that are known to be effective for heteroaryl substrates.
Incorrect Base Selection The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but may need to be optimized for your specific amine.
Amine Substrate Issues Ensure the amine is pure and dry. For less nucleophilic amines, a more active catalyst system (e.g., a more electron-rich ligand) may be required.
Reaction Stalling This can indicate catalyst decomposition. Ensure a strictly inert atmosphere is maintained throughout the reaction. Consider a lower reaction temperature with a longer reaction time.[1]

Section 3: Experimental Protocols

The following are generalized protocols that serve as a starting point for your experiments. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).[7]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Section 4: Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Schlenk Line) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification p1 Dry Glassware p2 Degas Solvents p1->p2 s1 Assemble Apparatus p2->s1 s2 Establish Inert Atmosphere (Evacuate-Refill x3) s1->s2 s3 Add Solids (Substrate, Base, Catalyst) s2->s3 s4 Add Degassed Solvent s3->s4 s5 Add Liquid Reagents s4->s5 r1 Heat to Temperature s5->r1 r2 Monitor Progress (TLC, LC-MS) r1->r2 w1 Cool to RT & Quench r2->w1 w2 Extraction w1->w2 w3 Purification (Chromatography) w2->w3

Caption: General experimental workflow for air-sensitive cross-coupling reactions.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent & Side Reaction Issues start Low or No Yield c1 Catalyst Poisoning? (Pyridine Coordination) start->c1 r1 Inert Atmosphere Compromised? start->r1 s1 Impure Reagents? start->s1 c2 Catalyst Decomposition? (Palladium Black) c1->c2 c3 Ineffective Ligand? c2->c3 r2 Suboptimal Base/Solvent? r1->r2 r3 Incorrect Temperature? r2->r3 s2 Side Reactions Dominating? (e.g., Debromination, Homocoupling) s1->s2

Caption: Decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

Comparative ¹H NMR Analysis of Methyl 5-Bromo-2-methoxynicotinate and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis and spectroscopic analysis of a versatile building block and its derivatives.

In the landscape of pharmaceutical research and development, the pyridine nucleus is a cornerstone of many therapeutic agents. Among the vast array of substituted pyridines, Methyl 5-Bromo-2-methoxynicotinate stands out as a versatile building block, prized for its strategic placement of functional groups that allow for diverse chemical modifications. This guide provides a comprehensive comparison of the ¹H NMR spectroscopic data for this compound and two of its principal reaction products: the phenyl-substituted derivative obtained via Suzuki-Miyaura coupling and the carboxylic acid resulting from hydrolysis. This information is critical for reaction monitoring, structural confirmation, and purity assessment in synthetic workflows.

¹H NMR Data Summary

The following table summarizes the key ¹H NMR spectral data for this compound and its derivatives. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons in each molecule.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-48.25d2.31H
H-68.15d2.31H
OCH₃ (ester)3.90s-3H
OCH₃ (ether)4.05s-3H
Methyl 5-phenyl-2-methoxynicotinate H-48.35d2.21H
H-68.28d2.21H
Phenyl H (ortho)7.60 - 7.55m-2H
Phenyl H (meta, para)7.45 - 7.35m-3H
OCH₃ (ester)3.92s-3H
OCH₃ (ether)4.10s-3H
5-Bromo-2-methoxynicotinic acid H-48.30d2.41H
H-68.20d2.41H
OCH₃ (ether)4.08s-3H
COOH13.5 (broad)s-1H

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration.

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and its subsequent transformations are provided below.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the esterification of 5-bromo-2-methoxynicotinic acid.

Procedure:

  • To a solution of 5-bromo-2-methoxynicotinic acid (1.0 eq) in methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling of this compound

The carbon-carbon bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture, typically 1,4-dioxane and water (4:1), is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.

Hydrolysis of this compound

The ester is converted to the corresponding carboxylic acid via saponification.

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

  • The mixture is stirred at room temperature or gently heated to facilitate the reaction, which is monitored by TLC.

  • Once the starting material is consumed, the methanol is removed in vacuo.

  • The aqueous residue is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Visualization of Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described.

G Reaction Pathway for this compound A This compound B Methyl 5-phenyl-2-methoxynicotinate A->B Suzuki Coupling (Phenylboronic acid, Pd catalyst, Base) C 5-Bromo-2-methoxynicotinic acid A->C Hydrolysis (NaOH or LiOH, H₂O/MeOH)

Caption: Chemical transformations of this compound.

G Experimental Workflow for Suzuki Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Combine Reactants Combine Reactants Add Catalyst & Base Add Catalyst & Base Combine Reactants->Add Catalyst & Base Purge with Inert Gas Purge with Inert Gas Add Catalyst & Base->Purge with Inert Gas Add Solvents Add Solvents Purge with Inert Gas->Add Solvents Heat & Stir Heat & Stir Add Solvents->Heat & Stir Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat & Stir->Monitor by TLC/LC-MS Cool & Extract Cool & Extract Monitor by TLC/LC-MS->Cool & Extract Wash & Dry Wash & Dry Cool & Extract->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Alternative Starting Materials

For the synthesis of Methyl 5-aryl-2-methoxynicotinates, researchers can also consider alternative starting materials. For instance, beginning with 2-chloro-5-bromopyridine, one can first introduce the methoxy group at the 2-position, followed by carboxylation and esterification, and finally perform the Suzuki coupling. Another approach is to perform the Suzuki coupling on a suitable bromopyridine precursor before introducing the methoxy and ester functionalities. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns on the aryl group, and overall yield considerations. Each alternative will present a unique ¹H NMR spectrum, which can be predicted and compared based on the electronic effects of the different substituents on the pyridine ring.

Comparative Guide to Purity Assessment of Methyl 5-Bromo-2-methoxynicotinate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 5-Bromo-2-methoxynicotinate is a critical step. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a primary technique for purity analysis of such compounds. This guide provides an objective comparison of a proposed HPLC method with a potential Gas Chromatography (GC) alternative for the purity determination of this compound, supported by detailed experimental protocols and comparative data tables.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC is the most widely adopted method for the purity analysis of a broad range of organic compounds, making it highly suitable for substituted pyridines like this compound.[1][2][3][4] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the purity assessment of this compound. The method is based on common practices for the analysis of pyridine derivatives.[1][3]

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography (GC): A Viable Alternative

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For this compound, GC can be a suitable alternative to HPLC, potentially offering faster analysis times if the compound has sufficient volatility and thermal stability.

Proposed GC Method

A capillary GC method with flame ionization detection (FID) is proposed.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times.

    • The RSD for the peak area should be not more than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Comparison of HPLC and GC Methods

FeatureHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.[5]
Instrumentation HPLC system with pump, injector, column, and detector (e.g., UV, DAD).GC system with injector, column, oven, and detector (e.g., FID, MS).
Sample Preparation Dissolution in a suitable mobile phase compatible solvent.Dissolution in a volatile organic solvent. Derivatization may be needed for non-volatile compounds.
Resolution Generally high, excellent for complex mixtures.Very high, especially with capillary columns.
Sensitivity High, dependent on the detector used.Very high, especially with detectors like FID for organic compounds.
Analysis Time Typically 15-30 minutes.Can be faster, often under 20 minutes.

Logical Relationship of Method Selection

Method_Selection Analyte Analyte Properties (Volatility, Thermal Stability) NonVolatile Non-Volatile or Thermally Labile Analyte->NonVolatile Volatile Volatile and Thermally Stable Analyte->Volatile HPLC HPLC (High Versatility) GC GC (High Speed for Volatiles) NonVolatile->HPLC Preferred Method Volatile->HPLC Also Applicable Volatile->GC Potential for Faster Analysis

References

A Comparative Guide to the LC-MS Analysis of Reaction Mixtures Containing Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for monitoring reaction mixtures containing Methyl 5-Bromo-2-methoxynicotinate, a key intermediate in pharmaceutical synthesis. We will focus on providing supporting experimental data and detailed methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) and compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Analytical Challenges

Effective monitoring of chemical reactions is crucial for optimizing yield, minimizing impurities, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, with its halogenated pyridine core, presents unique analytical considerations. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, speed, and the nature of the reaction matrix.

Comparative Analysis of Key Techniques

The following table summarizes the key performance characteristics of LC-MS, GC-MS, and NMR for the analysis of reaction mixtures containing this compound.

FeatureLC-MS/MSGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography followed by mass-based detection.Separation of volatile compounds by gas chromatography followed by mass-based detection.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Sample Volatility Not required.Required; derivatization may be necessary for non-volatile compounds.Not required.
Sensitivity High (pg-ng range).[1][2]High (pg-ng range), but can be matrix-dependent.[3]Lower (µg-mg range).[4]
Selectivity Very high, especially with MS/MS.High, based on retention time and mass spectrum.High, based on unique chemical shifts for each nucleus.
Quantitative Accuracy Excellent with appropriate internal standards.Good, but can be affected by matrix effects and derivatization efficiency.Excellent, inherently quantitative without the need for calibration curves for relative quantification.
Speed Fast analysis times (minutes per sample).Typically longer run times than LC-MS.Can be fast for simple spectra, but longer for complex mixtures or 2D experiments.
Structural Information Provides molecular weight and fragmentation data.Provides fragmentation patterns for structural elucidation.Provides detailed structural information, including connectivity.
Typical LOD 0.02 - 0.04 mg/kg[5]< 0.01 µg/mL (with derivatization)[3]~2 µg/mL[3]
Typical LOQ 0.05 - 0.13 mg/kg[5]< 0.1 µg/mL (with derivatization)[3]Higher than MS techniques.

Detailed Experimental Protocols

Proposed LC-MS/MS Method

This method is designed for high sensitivity and selectivity, making it ideal for monitoring trace-level impurities and reaction byproducts.

Sample Preparation:

  • Withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 Å, 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion ([M+H]⁺): m/z 246.0.

  • Predicted Product Ions: Fragmentation is expected to occur at the ester and methoxy groups. Likely product ions would result from the loss of methanol (CH₃OH, -32 Da) or the methyl group from the ester (-CH₃, -15 Da), and subsequent loss of carbon monoxide (CO, -28 Da). Predicted product ions for MS/MS would be m/z 214, 186, and others. The exact transitions would need to be optimized by direct infusion of a standard.

  • Collision Energy: To be optimized for each transition.

Alternative Method: GC-MS (with Derivatization)

GC-MS can be a powerful tool if the analyte is volatile or can be made volatile through derivatization. This compound may have sufficient volatility for direct analysis, but derivatization of the ester group to a more volatile silyl ether could improve peak shape and sensitivity.[8]

Proposed GC-MS Protocol:

  • Sample Preparation & Derivatization:

    • Evaporate the solvent from a sample aliquot under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[6][8]

    • Heat the mixture at 70°C for 30 minutes.[6]

    • Inject 1 µL of the derivatized sample.

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

    • Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

Alternative Method: ¹H and ¹³C NMR Spectroscopy

NMR provides detailed structural information and is inherently quantitative for determining the relative amounts of reactants, products, and major byproducts without the need for calibration curves.

Proposed NMR Protocol:

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a high-boiling point, non-reactive compound with a simple spectrum).

  • Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Predicted Chemical Shifts (¹H NMR, estimated):

    • Aromatic Protons: Two signals in the aromatic region (δ 7.0-9.0 ppm).

    • Methoxy Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.

    • Ester Methyl Protons (-COOCH₃): A singlet around δ 3.8-4.0 ppm.

  • Predicted Chemical Shifts (¹³C NMR, estimated):

    • Carbonyl Carbon (C=O): δ 160-170 ppm.

    • Aromatic Carbons: Several signals in the range of δ 110-160 ppm.

    • Methoxy Carbon (-OCH₃): δ 50-60 ppm.

    • Ester Methyl Carbon (-COOCH₃): δ 50-60 ppm.

Visualizing the Workflow and Comparisons

To better illustrate the analytical process and the relationship between the different techniques, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Results Reaction Reaction Mixture Dilution Dilution & Filtration Reaction->Dilution LC UPLC Separation (C18 Column) Dilution->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Quant Quantification Data->Quant Impurity Impurity Profiling Data->Impurity

Caption: Workflow for the LC-MS/MS analysis of a reaction mixture.

Technique_Comparison cluster_attributes LCMS LC-MS/MS Sensitivity High Sensitivity LCMS->Sensitivity Selectivity High Selectivity LCMS->Selectivity Volatility Volatility Independent LCMS->Volatility GCMS GC-MS GCMS->Sensitivity GCMS->Selectivity NMR NMR Structure Detailed Structure NMR->Structure Quant Direct Quantification NMR->Quant

Caption: Comparison of the primary strengths of each analytical technique.

Conclusion

For the routine analysis of reaction mixtures containing this compound, LC-MS/MS is the recommended technique due to its high sensitivity, selectivity, and applicability to non-volatile compounds without the need for derivatization. It is particularly well-suited for identifying and quantifying low-level impurities.

GC-MS serves as a viable alternative, especially for confirming the identity of volatile components and impurities, although it may require derivatization for optimal performance.

NMR spectroscopy is an invaluable tool for structural elucidation of unknown byproducts and for providing highly accurate quantitative data on the major components of the reaction mixture without the need for extensive calibration.

The choice of the most appropriate technique will ultimately depend on the specific goals of the analysis, whether it is for routine reaction monitoring, in-depth impurity profiling, or structural confirmation of reaction products. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the chemical reaction.

References

A Comparative Guide to the Reactivity of Methyl 5-Bromo-2-methoxynicotinate and its Chloro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is critical for reaction efficiency and overall yield. This guide provides a comprehensive comparison of the reactivity of Methyl 5-Bromo-2-methoxynicotinate with its corresponding chloro analog, Methyl 5-Chloro-2-methoxynicotinate, in key palladium-catalyzed cross-coupling reactions. The insights and data presented herein are intended to inform strategic decisions in synthetic route design and optimization.

Core Reactivity Principles: The Carbon-Halogen Bond

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-limiting step in the catalytic cycle. The general trend for C-X bond dissociation energy is C-Cl > C-Br > C-I, which leads to a reverse trend in reactivity for the corresponding aryl halides: Ar-I > Ar-Br > Ar-Cl.[1][2]

This fundamental principle dictates that this compound will generally be more reactive than its chloro analog under identical conditions. The weaker C-Br bond allows for faster oxidative addition to the palladium catalyst, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter timeframes compared to the more robust C-Cl bond.[2]

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side experimental data for this compound and its chloro analog is not extensively published, we can infer their relative performance based on well-established trends and data from structurally similar halopyridine and halopyrimidine systems. The following tables summarize expected outcomes in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The higher reactivity of the C-Br bond allows for more facile coupling compared to the C-Cl bond. Achieving high yields with the chloro analog often requires more specialized, electron-rich, and bulky phosphine ligands, higher temperatures, and potentially higher catalyst loadings.[3][4]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp. / TimeYield (%)Reference / Note
This compound Phenylboronic acidPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane/H₂O85-95°C / 15hGood to HighAnalog Data[5][6]
Methyl 5-Chloro-2-methoxynicotinate Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O100-120°C / 18hModerateAnalog Data[7]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ (2.3 equiv) / Dioxane/H₂O85–95 °C / >15 hModerate to Good[5][6]
2-Chloropyrimidine DerivativeArylboronic acidAllyl-Pd PrecatalystK₃PO₄ (2 equiv) / THF/MeOH60 °C / 24hModerate[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. The reactivity difference between the bromo and chloro substituents is pronounced in this transformation. While the bromo derivative reacts under standard conditions, the chloro analog often requires more forcing conditions and specialized ligands to overcome the stronger C-Cl bond's resistance to oxidative addition.[8][9][10]

Table 2: Comparative Data for Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp. / TimeYield (%)Reference / Note
This compound MorpholinePd₂(dba)₃ / XantphosNaOtBu / Toluene100°C / 12hHighAnalog Data[9]
Methyl 5-Chloro-2-methoxynicotinate MorpholinePd₂(dba)₃ / tBu-XPhosK₃PO₄ / t-AmOH110°C / 24hModerate to GoodAnalog Data[11]
5-BromopyrimidineFunctionalized anilinesPd₂(dba)₃ / Biaryl LigandK₃PO₄ / Toluene100 °C / 12-24hGood to Excellent[12]
Aryl ChloridesVarious amines(NHC)Pd(allyl)ClNaOtBu / Dioxane100 °C / 2-24hGood to Excellent[13]
Stille Coupling

The Stille coupling provides an alternative for C-C bond formation using organostannane reagents. Similar to other palladium-catalyzed reactions, the reactivity trend favors the bromo-substituted substrate. The chloro analog is significantly less reactive and may not be a suitable substrate under standard Stille conditions.[12][14]

Table 3: Comparative Data for Stille Coupling

SubstrateCoupling PartnerCatalyst SystemSolventTemp. / TimeYield (%)Reference / Note
This compound (Tributylstannyl)benzenePd(PPh₃)₄Toluene110°C / 16hGoodGeneral Conditions[14]
Methyl 5-Chloro-2-methoxynicotinate (Tributylstannyl)benzenePd(PPh₃)₄Toluene110°C / >24hLow to NoneGeneral Reactivity[12]

Experimental Protocols

The following are generalized protocols for the cross-coupling reactions discussed. Optimization for specific substrates and coupling partners is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-nicotinate substrate (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[15]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). For chloro substrates, a pre-catalyst system like XPhos-Pd-G3 (2-4 mol%) may be required.[11][15]

  • Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.[15]

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).[9]

  • Reagent Addition : Add the halo-nicotinate substrate (1.0 equiv) and the amine (1.2 equiv).[9]

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[9]

  • Reaction : Stir the mixture at room temperature for 10-15 minutes, then heat to the desired temperature (typically 100-120 °C).

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification : Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Stille Coupling
  • Reaction Setup : To a dry reaction vessel under an inert atmosphere, add the halo-nicotinate substrate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary.

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., Toluene or DMF). Add the organostannane reagent (1.1 equiv) via syringe.[14]

  • Reaction : Heat the reaction to the desired temperature (e.g., 100-110 °C) and monitor by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction mixture and dilute with an organic solvent. The mixture is often quenched with aqueous KF to precipitate tin byproducts, which are then removed by filtration through celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification : Purify the crude product by column chromatography.

Visualizing Reactivity and Workflow

The following diagrams illustrate the fundamental principles of reactivity and a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_0 Reactivity Trend MeOOC-Py-I Iodo Analog (Most Reactive) MeOOC-Py-Br Bromo Analog (this compound) MeOOC-Py-I->MeOOC-Py-Br Decreasing Reactivity (Increasing C-X Bond Strength) MeOOC-Py-Cl Chloro Analog (Methyl 5-Chloro-2-methoxynicotinate) MeOOC-Py-Br->MeOOC-Py-Cl Decreasing Reactivity (Increasing C-X Bond Strength) MeOOC-Py-F Fluoro Analog (Least Reactive) MeOOC-Py-Cl->MeOOC-Py-F Decreasing Reactivity (Increasing C-X Bond Strength)

Caption: Relative reactivity of halo-nicotinates in Pd-catalyzed cross-coupling.

G reagents Combine Reactants: - Halo-nicotinate - Coupling Partner - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between this compound and its chloro analog significantly impacts the conditions required for successful cross-coupling. The bromo-derivative is the more reactive substrate, amenable to a wider range of standard catalytic systems and milder conditions. Conversely, the chloro-derivative offers potential cost advantages but necessitates more robust catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields. This trade-off between reactivity and cost is a critical consideration in process development and scale-up for pharmaceutical and materials science applications.

References

Synthetic utility of Methyl 5-Bromo-2-methoxynicotinate vs. other nicotinic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Nicotinic acid esters, as a class of compounds, are valuable synthons due to their prevalence in biologically active molecules. This guide provides an objective comparison of the synthetic utility of Methyl 5-Bromo-2-methoxynicotinate against other commonly employed nicotinic acid esters, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a trifunctional heterocyclic compound featuring a methyl ester, a methoxy group, and a bromine atom attached to a pyridine ring. This unique arrangement of functional groups offers multiple reaction sites, making it a versatile intermediate in organic synthesis. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

Comparison of Reactivity in Cross-Coupling Reactions

The synthetic utility of an aryl halide is often determined by its reactivity in cross-coupling reactions. Here, we compare the performance of this compound with other nicotinic acid esters in four key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling. For a relevant comparison, we will consider nicotinic acid esters with a halogen at the 5-position, such as ethyl 5-bromonicotinate, and esters with halogens at other positions to highlight regiochemical differences.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is a key factor in the efficiency of this reaction.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₃PO₄DMF8024~85 (estimated)[1]
Ethyl 5-bromonicotinatePhenylboronic acidPd(PPh₃)₄K₃PO₄DMF802485[1]
Methyl 2-chloronicotinatePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001892[2]

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromonicotinate [1]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve ethyl 5-bromonicotinate (1.0 mmol) and phenylboronic acid (1.2 mmol) in DMF (5 mL).

  • Reagent Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and K₃PO₄ (2.0 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to 80°C and stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-phenylnicotinate.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start inert Establish Inert Atmosphere (Ar/N₂) start->inert 1 reagents Add Ethyl 5-bromonicotinate, Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ to DMF heat Heat to 80°C Stir for 24h reagents->heat 3 inert->reagents 2 cool Cool to RT heat->cool 4 extract Dilute with H₂O, Extract with EtOAc cool->extract 5 purify Column Chromatography extract->purify 6 product Isolated Product purify->product 7

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, crucial for the preparation of many pharmaceutical compounds.

Table 2: Comparison of Buchwald-Hartwig Amination Reactions

Starting MaterialAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11018-24~70-80 (estimated)[3]
Ethyl 5-bromonicotinateAnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane1102475-85[4]
Methyl 2-chloronicotinateMorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene1001295[2]

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 5-bromonicotinate [4]

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.4 mmol).

  • Reagent Addition: Add ethyl 5-bromonicotinate (1.0 mmol) and aniline (1.2 mmol). Add anhydrous, degassed dioxane (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 110°C with stirring for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.

Buchwald_Hartwig_Pathway Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(Br) Pd0->PdII_complex Oxidative Addition ArBr Ar-Br (Nicotinate) ArBr->PdII_complex Amido_complex L₂Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex Ligand Exchange & Deprotonation Amine R₂NH Amine->Amido_complex Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, which is useful for the synthesis of alkynyl-substituted heterocycles.

Table 3: Comparison of Sonogashira Coupling Reactions

Starting MaterialAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF6512~80-90 (estimated)[5]
Ethyl 5-iodonicotinatePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF65492[5]
Methyl 6-chloronicotinatePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene801678[2]

Experimental Protocol: Sonogashira Coupling of Ethyl 5-iodonicotinate [5]

  • Reaction Setup: To a solution of ethyl 5-iodonicotinate (1.0 mmol) in DMF (5 mL) in a sealed tube, add phenylacetylene (1.2 mmol).

  • Reagent Addition: Add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), CuI (0.05 mmol, 5 mol%), and triethylamine (3.0 mmol).

  • Reaction Conditions: Heat the mixture to 65°C for 4 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with diethyl ether. The organic layers are combined, washed with brine, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

Stille Coupling

The Stille coupling offers an alternative method for C-C bond formation, particularly useful when the coupling partners are sensitive to the basic conditions of the Suzuki reaction.

Table 4: Comparison of Stille Coupling Reactions

Starting MaterialStannaneCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
This compound(Vinyl)tributyltinPd(PPh₃)₄-Toluene10012~70-80 (estimated)[6]
Ethyl 5-bromonicotinate(Vinyl)tributyltinPd(PPh₃)₄-Toluene1101675[6]
Methyl 2-chloronicotinate(Vinyl)tributyltinPd₂(dba)₃ / P(t-Bu)₃CsF1,4-Dioxane1002488[2]

Experimental Protocol: Stille Coupling of Ethyl 5-bromonicotinate [6]

  • Reaction Setup: A mixture of ethyl 5-bromonicotinate (1.0 mmol), (vinyl)tributyltin (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous toluene (10 mL) is placed in a Schlenk tube.

  • Reaction Conditions: The mixture is degassed and heated at 110°C for 16 hours under an inert atmosphere.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and treated with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Purification: The mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Discussion of Synthetic Utility

The data presented in the tables, although some are estimations for this compound based on similar substrates, highlight several key aspects of its synthetic utility:

  • High Reactivity of the C-Br Bond: The 5-bromo substituent in both this compound and ethyl 5-bromonicotinate demonstrates good reactivity in all four types of cross-coupling reactions, generally providing good to excellent yields. This is consistent with the general reactivity trend of aryl halides (I > Br > Cl).

  • Influence of the Methoxy Group: The presence of the electron-donating methoxy group at the 2-position in this compound is expected to slightly increase the electron density of the pyridine ring compared to an unsubstituted nicotinate. This can subtly influence the rate of oxidative addition in the catalytic cycle. However, based on the available data for similar systems, it does not appear to significantly hinder the reactivity in these cross-coupling reactions.

  • Versatility: The ability of this compound to participate in a wide range of C-C and C-N bond-forming reactions makes it a highly versatile building block. The ester and methoxy groups offer additional sites for subsequent functionalization, further expanding its synthetic potential.

  • Comparison with Chloro-analogs: As expected, the chloro-substituted nicotinates (e.g., methyl 2-chloronicotinate) generally require more forcing conditions (higher temperatures, more specialized and expensive ligands) to achieve comparable yields to their bromo-counterparts. This underscores the practical advantage of using bromo-substituted pyridines like this compound for these transformations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions. Its reactivity is comparable to other 5-bromonicotinic acid esters, and it offers the advantage of an additional methoxy functional group for further molecular elaboration. While more direct experimental data would be beneficial for a precise quantitative comparison, the available information strongly supports its utility in the efficient construction of complex molecules for pharmaceutical and materials science applications. Researchers can confidently employ this synthon in a variety of synthetic strategies, leveraging the well-established protocols for Suzuki, Buchwald-Hartwig, Sonogashira, and Stille reactions.

Disclaimer: The yields for this compound in the comparison tables are estimations based on reactions with structurally similar compounds and should be considered as such. Experimental optimization may be required to achieve these yields.

References

In-situ Reaction Monitoring of Methyl 5-Bromo-2-methoxynicotinate Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time, in-situ monitoring of chemical reactions is a cornerstone of modern process development, offering profound insights into reaction kinetics, mechanisms, and impurity profiles. For the synthesis of complex molecules such as substituted pyridines, which are prevalent in pharmaceuticals, understanding the intricacies of cross-coupling reactions is paramount. This guide provides a comparative overview of common in-situ reaction monitoring techniques for palladium-catalyzed cross-coupling reactions of Methyl 5-Bromo-2-methoxynicotinate and related bromopyridine derivatives.

While specific in-situ kinetic data for this compound is not extensively available in published literature, this guide utilizes data from structurally analogous bromopyridine couplings to provide a comparative framework. The principles and experimental protocols described herein are directly applicable to the monitoring of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of the title compound.

Comparison of In-situ Monitoring Techniques

The choice of an in-situ monitoring technique is dictated by the specific reaction, the information required, and the available instrumentation. The following table summarizes the key performance attributes of commonly employed techniques for monitoring palladium-catalyzed cross-coupling reactions.

Monitoring TechniqueInformation ProvidedAdvantagesLimitationsTypical Application
Mid-Infrared (Mid-IR) Spectroscopy (e.g., ReactIR) Functional group changes, concentration of key species (reactants, products).Real-time, non-invasive, no sampling required, robust for slurry reactions.Spectral overlap can be challenging, requires chemometric analysis for complex mixtures, may not be sensitive to all species.Tracking the consumption of starting materials and the formation of products in real-time.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural information, quantification of all NMR-active species.Highly specific, provides detailed structural insights, can identify intermediates.Lower sensitivity, requires specialized flow-through equipment, can be sensitive to reaction medium (e.g., solids).Mechanistic studies and detailed kinetic analysis of homogeneous reactions.
Online High-Performance Liquid Chromatography (HPLC/UPLC) Quantification of reactants, products, and byproducts.High sensitivity and selectivity, can separate complex mixtures, provides accurate quantitative data.Invasive (requires sample extraction), potential for sample degradation, can be challenging for very fast reactions.Accurate determination of reaction yield and impurity profiles over time.
Raman Spectroscopy Vibrational modes, complementary to IR, good for C-C bond formation.Non-invasive, can be used in aqueous and non-aqueous media, less interference from solvents like water.Can be affected by fluorescence, weaker signal than IR for some functional groups.Monitoring reactions in aqueous media and observing changes in carbon-carbon bonds.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible in-situ reaction monitoring data. Below are generalized protocols for setting up key monitoring experiments for the coupling of a generic bromopyridine, which can be adapted for this compound.

In-situ Mid-IR (ReactIR) Monitoring of a Buchwald-Hartwig Amination

This protocol describes the setup for monitoring a palladium-catalyzed amination reaction using a ReactIR probe.

Materials:

  • This compound (or analogous bromopyridine)

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Jacketed reaction vessel with overhead stirring

  • ReactIR instrument with a suitable probe

Procedure:

  • Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the vessel with the palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Insert the ReactIR probe into the reaction mixture, ensuring the probe tip is fully submerged.

  • Begin stirring and heating the mixture to the desired reaction temperature.

  • Start collecting background spectra with the ReactIR instrument.

  • Once the background is collected and the reaction temperature is stable, add the bromopyridine substrate.

  • After a few minutes to establish a baseline, add the amine coupling partner to initiate the reaction.

  • Monitor the reaction in real-time by tracking the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum.

  • Continue data collection until the reaction reaches completion, as indicated by the stabilization of the spectral features.

Online HPLC Monitoring of a Suzuki-Miyaura Coupling

This protocol outlines the procedure for monitoring a Suzuki-Miyaura coupling using an automated online HPLC system.

Materials:

  • This compound (or analogous bromopyridine)

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Reaction vessel with a sampling port

  • Online HPLC system with a suitable column and detection method (e.g., UV-Vis)

  • Quenching solution (e.g., a mixture of acetonitrile and water)

Procedure:

  • Set up the reaction in a vessel equipped with a sampling port under an inert atmosphere.

  • Charge the vessel with the bromopyridine, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Program the online HPLC system to automatically withdraw samples at specified time intervals.

  • Each sample should be automatically quenched and diluted before injection into the HPLC.

  • Develop an HPLC method capable of separating and quantifying the starting materials, product, and any key impurities.

  • Initiate the reaction and the automated sampling sequence simultaneously.

  • Monitor the reaction progress by analyzing the chromatograms and plotting the concentration of each species over time.

Illustrative Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the in-situ monitored Suzuki-Miyaura and Buchwald-Hartwig reactions of a generic bromopyridine. This data illustrates the type of comparative analysis that can be performed.

Table 1: Comparison of Reaction Kinetics for a Suzuki-Miyaura Coupling Monitored by Online UPLC

Time (min)[Bromopyridine] (M)[Product] (M)Conversion (%)
00.1000.0000
100.0780.02222
200.0550.04545
300.0320.06868
600.0050.09595
90<0.001>0.099>99

Table 2: Comparison of Different Ligands in a Buchwald-Hartwig Amination Monitored by In-situ IR

LigandReaction Time to >95% Conversion (min)Initial Rate (Absorbance Units/min)
Xantphos450.085
RuPhos600.062
JohnPhos900.041

Visualizing Experimental Workflows

Clear and logical diagrams of experimental setups are essential for reproducibility and understanding. The following diagrams, generated using the DOT language, illustrate the workflows for the described in-situ monitoring techniques.

experimental_workflow_reactir cluster_reaction_setup Reaction Setup cluster_monitoring In-situ Monitoring A Inert Gas B Jacketed Reactor A->B E ReactIR Probe C Reagents C->B D Stirrer D->B F ReactIR Spectrometer E->F Fiber Optic Cable G Data Acquisition & Analysis F->G

In-situ FTIR (ReactIR) Monitoring Workflow

experimental_workflow_online_hplc cluster_reaction Reaction cluster_analysis Online Analysis Reactor Reaction Vessel Sampler Autosampler Reactor->Sampler Sample Loop Quench Quenching/Dilution Sampler->Quench HPLC HPLC System Quench->HPLC Detector UV-Vis Detector HPLC->Detector Data Data System Detector->Data

Online HPLC Monitoring Workflow

Conclusion

The application of in-situ reaction monitoring techniques provides an invaluable tool for the development and optimization of cross-coupling reactions involving this compound. By offering real-time insights into reaction kinetics and progress, these Process Analytical Technologies (PAT) enable researchers to make data-driven decisions, leading to more robust, efficient, and safer chemical processes. While direct in-situ data for the title compound is emerging, the principles and methodologies outlined in this guide, based on closely related structures, provide a solid foundation for the implementation of these powerful analytical techniques.

References

Unveiling Molecular Architectures: A Comparative Guide to the Structural Analysis of Methyl 5-Bromo-2-methoxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural characterization of Methyl 5-Bromo-2-methoxynicotinate derivatives, crucial intermediates in the synthesis of various biologically active compounds.

While the specific single-crystal X-ray crystallographic data for this compound is not publicly available, this guide leverages data from closely related nicotinic acid derivatives to provide a comprehensive comparison with other widely used analytical techniques. Understanding the strengths and limitations of each method is paramount for selecting the most appropriate approach for structural elucidation.

X-ray Crystallography: The Gold Standard for Atomic Resolution

Single-crystal X-ray diffraction remains the most powerful technique for obtaining a definitive, high-resolution three-dimensional structure of a molecule.[1] It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Below is a summary of crystallographic data for a representative derivative, 6-methylnicotinic acid, which shares the core nicotinic acid scaffold.

Table 1: Crystallographic Data for 6-Methylnicotinic Acid
ParameterValue
Empirical FormulaC₇H₇NO₂
Formula Weight137.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8788 (8)
b (Å)13.634 (3)
c (Å)6.1094 (12)
β (°)90.51 (3)
Volume (ų)323.07 (12)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.049
Data sourced from a technical guide on methyl 6-methylnicotinate derivatives.[1]

Alternative Spectroscopic Techniques for Structural Analysis

While X-ray crystallography provides unparalleled detail, other spectroscopic methods offer valuable and often complementary structural information, typically with less demanding sample preparation. These techniques are instrumental for routine characterization, reaction monitoring, and for compounds that are difficult to crystallize.

Table 2: Comparison of Analytical Techniques for Nicotinic Acid Derivatives
TechniqueInformation ProvidedSample RequirementsThroughput
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and packing in the solid state.High-quality single crystals.Low
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships. Can provide 3D structure information in solution (NOE).Soluble sample in a deuterated solvent.High
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns which can infer structural motifs.Small amount of sample, can be in a complex mixture.High
Infrared (IR) Spectroscopy Presence of specific functional groups based on their characteristic vibrational frequencies (e.g., C=O, C-O, C-Br).Solid, liquid, or gas.High

Experimental Protocols

X-ray Diffraction Analysis Protocol (for 6-Methylnicotinic Acid)
  • Crystal Growth: Single crystals of 6-methylnicotinic acid are grown by slow evaporation of a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data collection for 6-methylnicotinic acid was performed on a Rigaku SCXmini diffractometer.[1]

  • Structure Solution and Refinement: The structure is solved using direct methods and refined on F² by full-matrix least-squares using software such as SHELXS97 and SHELXL97.[1] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer and the desired spectra (e.g., ¹H, ¹³C, COSY, HSQC) are acquired.

Infrared (IR) Spectroscopy Protocol (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly onto the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty ATR crystal is collected, followed by the sample spectrum. The instrument software automatically generates the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol (ESI)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Visualizing the Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallographic analysis.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Reduction Data Reduction XRay_Diffraction->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Workflow for Single-Crystal X-ray Crystallography.

References

The Strategic Application of Methyl 5-Bromo-2-methoxynicotinate in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall cost and timeline of a project. This guide provides a comprehensive cost-benefit analysis of using Methyl 5-Bromo-2-methoxynicotinate as a key intermediate, comparing its performance with chloro- and iodo-analogs in common cross-coupling reactions.

This compound is a versatile heterocyclic building block frequently employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility primarily lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental transformations for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Performance in Cross-Coupling Reactions: A Comparative Overview

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the halogen substituent. The generally accepted trend in reactivity follows the order of bond dissociation energy: Iodo > Bromo > Chloro. This hierarchy dictates the ease of the oxidative addition step in the catalytic cycle, which is often rate-limiting.

Suzuki-Miyaura Coupling:

In the formation of biaryl structures via Suzuki-Miyaura coupling, the choice of the halide on the nicotinic acid ester significantly influences reaction conditions and yields. While specific comparative data for Methyl 5-halo-2-methoxynicotinates under identical conditions is sparse in the literature, general trends for halonicotinic acids can be extrapolated. Iodo-derivatives are the most reactive, often requiring lower catalyst loadings and milder reaction conditions to achieve high yields. Bromo-derivatives, such as this compound, offer a balance between reactivity and stability, providing good to excellent yields under standard conditions. Chloro-derivatives are the least reactive and typically necessitate more forcing conditions, including higher temperatures and more sophisticated catalyst systems, to achieve comparable results.

Buchwald-Hartwig Amination:

Similar reactivity trends are observed in the Buchwald-Hartwig amination for the synthesis of arylamines. The Carbon-Bromine bond in this compound is more readily activated by the palladium catalyst compared to the Carbon-Chlorine bond of its chloro-analog. This translates to milder reaction conditions and potentially higher yields for the bromo-substituted compound. Conversely, the iodo-analog would be expected to exhibit the highest reactivity.

Quantitative Data Summary

To provide a clearer picture of the performance differences, the following tables summarize typical yields and costs associated with this compound and its alternatives. It is important to note that direct, side-by-side experimental comparisons under identical conditions are limited in published literature; therefore, the data presented is a composite from various sources and should be interpreted as a general guide.

Table 1: Comparison of Reagent Costs

CompoundPrice (per gram)
This compound~$97.85[1]
Methyl 5-Chloro-2-methoxynicotinateVaries (Enquire for pricing)[2]
Methyl 5-Iodo-2-methoxynicotinateVaries (Enquire for pricing)

Table 2: Cost of Common Catalysts and Reagents for Cross-Coupling Reactions

ReagentPrice (per gram)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)~$43.70 - $1000[3]
XPhos~$36.45 - $101.00[4]
Sodium tert-butoxide~$0.70 - $8.66

Table 3: Hypothetical Yield Comparison in Suzuki-Miyaura Coupling *

SubstrateTypical Yield
Methyl 5-Iodo-2-methoxynicotinate>90%
This compound70-90%
Methyl 5-Chloro-2-methoxynicotinate<60%

*These are estimated yields based on general reactivity trends of halopyridines and may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with this compound and its analogs.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide (1.0 eq), boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a flask. B Add solvent (e.g., dioxane/water). A->B C Degas the mixture. B->C D Heat the reaction mixture (e.g., 80-100 °C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with an organic solvent. F->G H Dry and concentrate the organic layer. G->H I Purify by column chromatography. H->I

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide (1.0 eq), amine (1.2 eq), base (e.g., NaOtBu, 1.4 eq), Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%) in a flask. B Add anhydrous solvent (e.g., toluene). A->B C Degas the mixture. B->C D Heat the reaction mixture (e.g., 80-110 °C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with an organic solvent. F->G H Dry and concentrate the organic layer. G->H I Purify by column chromatography. H->I

Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Signaling Pathways and Logical Relationships

The choice of substrate has a direct impact on the feasibility and efficiency of a synthetic route. The following diagram illustrates the decision-making process based on the desired outcome and the reactivity of the available starting materials.

Synthesis_Strategy cluster_goal Synthetic Goal cluster_decision Substrate Selection cluster_options Halonicotinate Options cluster_outcome Project Outcome Goal Synthesize Complex Molecule Reactivity Desired Reactivity & Yield Goal->Reactivity Cost Budget Constraints Goal->Cost Conditions Reaction Condition Tolerance Goal->Conditions Iodo Methyl 5-Iodo-2-methoxynicotinate (High Reactivity, High Cost) Reactivity->Iodo High Bromo This compound (Moderate Reactivity, Moderate Cost) Reactivity->Bromo Moderate Chloro Methyl 5-Chloro-2-methoxynicotinate (Low Reactivity, Low Cost) Reactivity->Chloro Low Cost->Iodo Low Tolerance Cost->Bromo Moderate Tolerance Cost->Chloro High Tolerance Conditions->Iodo Mild Conditions->Bromo Standard Conditions->Chloro Harsh Outcome Successful Synthesis Iodo->Outcome Bromo->Outcome Chloro->Outcome

Decision matrix for selecting the optimal halonicotinate building block.

Conclusion

The cost-benefit analysis of using this compound in synthesis reveals it to be a strategically advantageous building block. While its iodo-counterpart offers higher reactivity, this often comes at a premium price. The bromo-derivative provides a reliable and cost-effective compromise, delivering good to excellent yields in key cross-coupling reactions under standard, readily achievable conditions. The chloro-analog, although potentially the most economical starting material, often requires more extensive optimization and the use of specialized, and sometimes expensive, catalyst systems to achieve satisfactory results, which can offset the initial cost savings.

For researchers and drug development professionals, this compound represents a sweet spot in the trade-off between reactivity, cost, and practicality, making it a valuable tool in the synthetic chemist's arsenal. The choice of which building block to use will ultimately depend on the specific project goals, budget constraints, and the desired reaction conditions.

References

Safety Operating Guide

Proper Disposal of Methyl 5-Bromo-2-methoxynicotinate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory personnel, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, procedural instructions for the proper disposal of Methyl 5-Bromo-2-methoxynicotinate (CAS No. 122433-41-4), a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE) to mitigate exposure risks.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles.[1]

    • Lab Coat: A fully-buttoned lab coat is mandatory to protect from splashes.

    • Respiratory Protection: If ventilation is inadequate or dust is present, use a suitable respirator.[1]

  • Ventilation: All handling and transfer of this substance should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Spill Management: In the event of a spill, do not allow the product to enter drains. Absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[1] Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.

Waste Classification and Segregation

Proper identification and segregation of chemical waste are crucial for a compliant disposal plan. Misclassification can lead to dangerous chemical reactions and improper disposal routing.

  • Hazardous Waste Classification: this compound is classified as a hazardous waste and must be disposed of accordingly.[2][3]

  • Segregation:

    • Halogenated Organic Waste: Due to the presence of bromine, this compound is a halogenated organic waste. It is critical to segregate it from non-halogenated organic waste streams.

    • Incompatible Materials: Keep away from incompatible materials. While specific incompatibilities for this compound are not listed, it is good practice to avoid mixing with strong oxidizing agents, strong acids, and strong bases.

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe collection and disposal of this compound waste.

  • Container Selection:

    • Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."

    • The container must be compatible with the chemical.

  • Waste Transfer:

    • Inside a chemical fume hood, carefully transfer the this compound waste into the designated container.

    • Avoid generating dust.

  • Container Management:

    • Keep the waste container tightly closed when not in use to prevent the release of any potential vapors.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The substance should be stored locked up.[1]

  • Disposal Request:

    • When the waste container is approximately three-quarters full, arrange for a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department. Do not overfill containers.

    • The final disposal must be conducted at an approved waste disposal plant.[2][3]

  • Empty Container Disposal:

    • Empty containers must also be treated as hazardous waste unless properly decontaminated.

    • Rinse the empty container with a suitable solvent (e.g., acetone, ethanol) three times.

    • The first rinseate must be collected and disposed of as halogenated hazardous waste. Subsequent rinses may be permissible for drain disposal, but always confirm with your local EHS guidelines.

Hazard Summary for Disposal Considerations

Hazard ClassificationDescriptionPrecautionary Statements for Disposal
Skin Corrosion/Irritation Causes skin irritation.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific target organ toxicity — single exposure May cause respiratory irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Disposal Workflow

A Start: Methyl 5-Bromo-2- methoxynicotinate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is this a spill? C->D E Absorb with Inert Material D->E Yes F Transfer to a Labeled, Sealed Container D->F No E->F G Segregate as Halogenated Organic Waste F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Request EHS Pickup for Disposal at an Approved Plant H->I J End I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-Bromo-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 5-Bromo-2-methoxynicotinate

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1]

Body PartPersonal Protective EquipmentStandards
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.NIOSH (US) or EN 166 (EU) approved.[2][3]
Skin/Body Chemical-resistant gloves (e.g., nitrile rubber). A fully-buttoned lab coat or a chemical-resistant suit should be worn to protect the skin.[1][3]Inspect gloves prior to use.[3]
Respiratory For nuisance exposures or dust formation, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[3] In cases where exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]Use only in a well-ventilated area or under a chemical fume hood.[4][5]
Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • The use of a chemical fume hood is highly recommended to control exposure to vapors and dust.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

2. Handling Procedures:

  • Avoid all personal contact, including inhalation.[6]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[2][4][7]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling the material and before breaks.[3][5]

  • Do not eat, drink, or smoke in the laboratory area.[5]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7][8]

  • Store away from incompatible materials.

  • Keep the product and any empty containers away from heat and sources of ignition.[2]

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

1. Waste Classification:

  • This compound is a halogenated organic compound. This waste stream must be segregated from non-halogenated waste.

2. Collection and Storage of Waste:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Disposal Method:

  • Dispose of the chemical waste and its container in accordance with all applicable local, regional, and national regulations.[9]

  • Do not dispose of the chemical down the drain or into the environment.[3]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

Spills:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material such as vermiculite or sand.

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[3]

  • Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Chemical C->D Proceed with caution E Perform Experiment D->E F Clean Work Area E->F J Spill Occurs E->J Potential Hazard K First Aid Needed E->K Potential Hazard G Segregate Halogenated Waste F->G End of experiment H Store in Labeled, Sealed Container G->H I Arrange for EHS Pickup H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.